Montelukast sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNHCCDLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152185-58-4 | |
| Record name | Montelukast sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Montelukast Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Montelukast (B128269) sulfoxide (B87167), a significant impurity and metabolite of the asthma medication, Montelukast. The document details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
Montelukast sulfoxide is the oxidized derivative of Montelukast, where the sulfide (B99878) bridge has been converted to a sulfoxide group. This transformation introduces a new stereocenter at the sulfur atom, leading to the potential for diastereomers. It is recognized as a primary impurity in the manufacturing and storage of Montelukast and is also a known human metabolite.[1][][3][4]
The IUPAC name for the primary (E)-isomer is 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid.[1][] this compound can also exist as the (Z)-isomer, a product resulting from the isomerization of the double bond in conjunction with oxidation.[5][6]
Stereochemistry
The structure of Montelukast contains a chiral center at the carbon atom of the propyl chain. The oxidation of the sulfur atom in Montelukast to form this compound introduces a second chiral center at the sulfur atom. This results in the formation of two diastereomers, often referred to as Montelukast R-Sulfoxide and Montelukast S-Sulfoxide.[7][8][9] The final product is often a mixture of these diastereomers.[3]
Chemical Structure Data
The key identifiers and properties of this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₃₅H₃₆ClNO₄S | [1][][10] |
| Molecular Weight | 602.2 g/mol | [1][10] |
| CAS Number | 1152185-58-4 (for E-isomer) | [1][3] |
| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | [1][] |
| SMILES | CC(C)(C1=CC=CC=C1CC--INVALID-LINK--/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | [1][10] |
| InChI | InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | [1][3][10] |
| InChIKey | QFTNWCBEAVHLQA-XNHCCDLUSA-N | [1][][10] |
| Pharmacopoeial Synonyms | Montelukast EP Impurity C; Montelukast USP Related Compound A | [3][11][12] |
Formation of this compound
This compound is formed through the oxidation of the thioether group in the Montelukast molecule. This process can occur during synthesis, formulation, or storage, particularly when exposed to oxidative conditions, light, or certain excipients.[4][6][8] It is also a metabolite produced in the body following the administration of Montelukast.[][3]
Caption: Logical workflow for the formation of this compound from Montelukast via oxidation.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in a laboratory setting for use as an analytical standard or for further toxicological studies. The most direct method is the controlled oxidation of Montelukast.
Objective: To synthesize this compound by oxidizing Montelukast sodium.
Materials:
-
Montelukast sodium (1)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Water (H₂O)
Procedure:
-
Dissolve Montelukast (10 g, 17.1 mmol) in 100 mL of dichloromethane (CH₂Cl₂) in a reaction flask.[13]
-
Separately, prepare a solution of m-chloroperbenzoic acid (3.83 g, 22.2 mmol) in 30 mL of CH₂Cl₂.[13]
-
Add the m-CPBA solution to the Montelukast solution at room temperature (25-30 °C).[13]
-
Stir the reaction mixture and monitor the progress by an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by washing the organic layer with an aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by crystallization or column chromatography using a solvent system such as ethyl acetate and hexane.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Method for Impurity Profiling
The quantification of this compound as an impurity in drug substances and products is critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.
Objective: To identify and quantify this compound impurity in a Montelukast sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 or Phenyl stationary phase column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) buffer, adjusted to a suitable pH)
-
Montelukast reference standard
-
This compound reference standard
Chromatographic Conditions (Illustrative):
-
Column: Phenyl column (as used in some studies for separating isomers).[14]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where both Montelukast and the sulfoxide show significant absorbance.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of Montelukast and this compound reference standards in a suitable diluent (e.g., mobile phase). Prepare working standards at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Montelukast drug substance or powdered tablets in the diluent to achieve a target concentration.
-
Analysis: Inject the standard solutions to establish system suitability, including resolution between Montelukast and this compound, and to generate a calibration curve.
-
Inject the sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity using the calibration curve or by relative peak area comparison.
Toxicological Significance
This compound is generally considered a non-mutagenic and ordinary impurity.[4][15] However, as it is a major degradation product and metabolite, its levels are closely monitored in pharmaceutical products to ensure safety and efficacy.[4][8][15] Studies have shown that in some commercial drug products, the concentration of the sulfoxide impurity can exceed the qualification threshold, necessitating toxicological assessment.[15]
References
- 1. This compound | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 4. rroij.com [rroij.com]
- 5. (Z)-Montelukast Sulfoxide | C35H36ClNO4S | CID 58140271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 7. alentris.org [alentris.org]
- 8. farmacja.umed.pl [farmacja.umed.pl]
- 9. Montelukast R-Sulfoxide | CAS No- 184763-47-1 | Simson Pharma Limited [simsonpharma.com]
- 10. GSRS [precision.fda.gov]
- 11. This compound | CAS# 909849-96-3 | C₃₅H₃₆ClNO₄S [symteraanalytics.com]
- 12. veeprho.com [veeprho.com]
- 13. asianpubs.org [asianpubs.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Montelukast Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269) sulfoxide (B87167) is a primary oxidative degradation product and a known human metabolite of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2] The presence of this impurity in Montelukast drug substances and products is a critical quality attribute that requires careful monitoring and control. This technical guide provides a comprehensive overview of the physical and chemical properties of Montelukast sulfoxide, along with detailed experimental protocols for its synthesis and analysis, to support research, development, and quality control activities.
Chemical Identity and Physical Properties
This compound is the sulfinyl analogue of Montelukast. It exists as diastereomers, including the (E)- and (Z)-isomers.[3][4] The formation of this compound is primarily due to the oxidation of the sulfide (B99878) moiety in the Montelukast molecule, a process accelerated by exposure to light and atmospheric oxygen.[1][3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid[2][5] |
| Synonyms | Montelukast EP Impurity C, Montelukast USP Related Compound A, Montelukast sodium specified impurity C [EP], (1-(((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)sulfinyl)methyl)cyclopropyl)acetic acid[2][5] |
| Molecular Formula | C₃₅H₃₆ClNO₄S[2][5] |
| CAS Number | 1152185-58-4[2][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 602.18 g/mol | [2][5] |
| Appearance | Pale Yellow to off-white solid | [6] |
| Melting Point | 95-97°C | [6] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [6] |
| Storage Temperature | 2-8°C | [6] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectral techniques.
Table 3: Key Spectral Data for this compound
| Technique | Key Data |
| Mass Spectrometry (MS) | m/z⁺: 602[1][3] |
| ¹H NMR (CDCl₃) | δ 8.37 (d, J = 8.7, 1H), 8.00 (d, J = 1.8, 1H), 7.97 (d, J = 9.0, 1H), 7.92 (d, J = 8.7, 1H), 7.86 (d, J = 16.5, 1H), 7.70 (s, 1H), 7.58 (d, J = 7.2, 1H), 7.55 (dd, J = 2.1 and 9.0, 1H), 7.48 (d, J = 16.5, 1H), 7.41-7.34 (m, 2H), 7.32 (d, J = 7.2, 1H), 7.07 (m, 3H), 3.99 (t, J = 7.5, 1H), 3.04 (td, J = 4.5 and 12.0, 1H), 2.75 (m, 1H), 2.65 (d, J = 12.6, 1H), 2.52 (d, J = 12.6, 1H), 2.17 (m, 1H), 2.12-1.96 (m, 3H), 1.41 (s, 3H), 1.40 (s, 3H), 1.20 (brs, 1H), 0.42-0.30 (m, 2H), 0.25-0.13 (m, 2H)[7] |
| Infrared (IR) (KBr, νₘₐₓ, cm⁻¹) | 3394, 1636, 1608, 1595, 1557, 1497[7] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the controlled oxidation of Montelukast.
Protocol: Oxidation of Montelukast to this compound [7]
-
Dissolution: Dissolve Montelukast (10 g, 17.1 mmol) in dichloromethane (B109758) (CH₂Cl₂, 100 mL).
-
Preparation of Oxidizing Agent: Prepare a solution of m-chloroperbenzoic acid (m-CPBA) (3.83 g, 22.2 mmol) in CH₂Cl₂ (30 mL).
-
Reaction: Add the m-CPBA solution to the Montelukast solution at 25-30 °C.
-
Monitoring: Stir the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Quenching: Quench the reaction by adding ice-cold water (100 mL).
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂ (30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography using a mobile phase of 0-5% methanol in dichloromethane to yield this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Method for Montelukast and its Impurities
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Montelukast and the detection of its impurities, including this compound.
Protocol: HPLC Analysis of Montelukast and Impurities [1][3]
-
Instrumentation: An Agilent HPLC system or equivalent.
-
Column: Eclipse XDB C18 column (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solution A: 0.1% orthophosphoric acid in water.[1]
-
Solution B: 80% acetonitrile (B52724) in water.[1]
-
-
Gradient Program:
-
Initial: 60% B
-
10 min: 70% B
-
15 min: 90% B
-
20 min: 100% B
-
32 min: 60% B
-
45 min: 60% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Detector: UV at 238 nm.[3]
-
Column Temperature: 25°C.[3]
-
Sample Preparation: Dissolve approximately 2.5 g of the sample in 50 mL of methanol.[3]
Caption: General workflow for HPLC analysis of Montelukast.
Degradation Pathway
Montelukast is susceptible to degradation through oxidation and photo-isomerization. The primary degradation pathway involves the oxidation of the sulfide to form this compound. Concurrently, exposure to light can lead to the formation of the (Z)-isomer of both Montelukast and its sulfoxide.
Caption: Simplified degradation pathways of Montelukast.
Toxicological Information
In silico and in vitro studies have been conducted to assess the genotoxic potential of this compound. These studies, including Ames tests, have indicated that this compound is non-mutagenic.[8] While it has shown dose-dependent cytotoxicity in human peripheral lymphocytes, it is generally classified as an ordinary impurity.[4][8]
Conclusion
A thorough understanding of the physical and chemical properties of this compound is essential for the development of robust manufacturing processes and analytical methods for Montelukast. This guide provides a foundational resource for scientists and researchers, summarizing key data and experimental protocols to aid in ensuring the quality, safety, and efficacy of Montelukast-containing pharmaceutical products.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 4. farmacja.umed.pl [farmacja.umed.pl]
- 5. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 6. Naarini Molbio Pharma [naarini.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Montelukast Sulfoxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269) is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. During its synthesis, storage, and metabolism, several impurities can form. One of the most significant oxidative degradation products is Montelukast sulfoxide (B87167), also known as Montelukast Impurity C in the European Pharmacopoeia.[1] The presence of this impurity must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.[2]
This technical guide provides a comprehensive overview of the synthesis and characterization of the Montelukast sulfoxide reference standard. It includes detailed experimental protocols, tabulated analytical data, and graphical workflows to support researchers and quality control professionals in identifying and quantifying this critical impurity. This compound is formed by the oxidation of the thioether linkage in the parent molecule.[2] It exists as a mixture of diastereomers due to the creation of a new chiral center at the sulfur atom.[3]
Synthesis of this compound
The reference standard for this compound is typically prepared by the direct controlled oxidation of Montelukast. The most common laboratory method utilizes meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.[3] An alternative method involves oxidative degradation using hydrogen peroxide.[4]
Synthesis Workflow
The following diagram illustrates the chemical transformation of Montelukast to this compound.
Caption: Synthesis of this compound via m-CPBA Oxidation.
Experimental Protocol: Synthesis
This protocol is based on the oxidation of Montelukast using m-CPBA.[3]
-
Dissolution: Dissolve Montelukast (e.g., 10 g, 17.1 mmol) in 100 mL of dichloromethane (CH₂Cl₂) in a suitable reaction flask.
-
Reagent Preparation: In a separate flask, prepare a solution of meta-chloroperbenzoic acid (m-CPBA, ~77% purity, e.g., 3.83 g, 22.2 mmol) in 30 mL of CH₂Cl₂.
-
Reaction: Add the m-CPBA solution to the Montelukast solution at room temperature (25-30 °C). Stir the reaction mixture for approximately 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: Upon completion, quench the reaction by adding 100 mL of ice-cold water. Separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer with an additional 30 mL of CH₂Cl₂. Combine the organic layers and wash them twice with 100 mL of water.
-
Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using silica (B1680970) gel column chromatography, eluting with a methanol-in-dichloromethane gradient (e.g., 0-5% MeOH) to separate the sulfoxide from any unreacted starting material and the corresponding sulphone byproduct.[3]
-
Further Purification (Optional): For a highly pure standard, the diastereomeric mixture of the sulfoxide can be converted to its dicyclohexylamine (B1670486) salt, crystallized, and then acidified to regenerate the pure sulfoxide free acid.[3]
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound reference standard.
Characterization Workflow
The following diagram outlines the analytical workflow for the characterization of the synthesized compound.
Caption: Analytical Workflow for this compound Characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and separating it from Montelukast and other related impurities.
Experimental Protocol: HPLC A typical stability-indicating gradient RP-HPLC method is as follows:[5]
-
Column: Atlantis dC18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile:Water (95:5 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 238 nm.[4]
-
Column Temperature: 25 °C.[4]
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-10 min: 60% to 70% B
-
10-15 min: 70% to 90% B
-
15-20 min: 90% to 100% B
-
20-30 min: Hold at 100% B
-
30-32 min: 100% to 60% B
-
32-40 min: Hold at 60% B
-
Quantitative Data: HPLC
| Parameter | Value | Reference |
|---|---|---|
| Compound | This compound | [4] |
| Typical UV λmax | 238 nm | [4] |
| Relative Retention Time | Elutes before Montelukast |[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in positive mode is commonly used.
Experimental Protocol: LC-MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-800.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile/water and infuse directly or analyze via an LC-MS interface.
Quantitative Data: Mass Spectrometry
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₅H₃₆ClNO₄S | [1][6] |
| Molecular Weight | 602.18 g/mol | [1][6] |
| Monoisotopic Mass | 601.2053575 Da | [1] |
| Observed Ion [M+H]⁺ | m/z 602.2 | [3] |
| High-Resolution [M+H]⁺ | m/z 600.1969 (Observed) |[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used for the structural elucidation and confirmation of the synthesized molecule.
Experimental Protocol: ¹H NMR
-
Spectrometer: 300 MHz or higher.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve a few milligrams of the sample in ~0.6 mL of the deuterated solvent.
Quantitative Data: ¹H NMR The following data corresponds to the (Z)-isomer of this compound, which shares many characteristic signals with the primary (E)-isomer product.[4]
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 0.23 - 0.47 | m | 4H, cyclopropyl (B3062369) CH₂ | [4] |
| 1.44 | s | 6H, gem-dimethyl CH₃ | [4] |
| 2.10 - 2.30 | m | 4H, alkyl CH₂ | [4] |
| 2.52 and 2.63 | m | 2H, CH₂ adjacent to sulfoxide | [4] |
| 4.01 | t | 1H, benzylic CH | [4] |
| 7.03 - 8.41 | m | 15H, Ar-H and vinyl H |[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule, with the S=O stretch being the most indicative of successful oxidation.
Experimental Protocol: FTIR
-
Technique: KBr pellet method or Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Sample Preparation (KBr): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
Quantitative Data: FTIR
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |
|---|---|---|---|
| ~3400 (broad) | O-H | Tertiary alcohol & Carboxylic acid | [3] |
| ~2970 | C-H | Aromatic and Aliphatic stretching | [3] |
| ~1710 | C=O | Carboxylic acid | [3] |
| ~1050 (Expected) | S=O | Sulfoxide stretch (Key band) | (Characteristic) |
| ~1610 | C=C | Aromatic ring stretching |[3] |
References
- 1. This compound | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
Montelukast Sulfoxide: A Primary Metabolite In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. A key player in this metabolic cascade is Montelukast sulfoxide (B87167), a primary metabolite formed through oxidation. This technical guide provides a comprehensive overview of Montelukast sulfoxide, detailing its formation, the enzymes involved, quantitative metabolic data, and the experimental protocols used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Montelukast and its metabolic fate.
Metabolic Pathway of Montelukast
Montelukast undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] The biotransformation of Montelukast results in the formation of several metabolites, including hydroxylated derivatives and the focus of this guide, this compound.[4][5]
The formation of this compound is an oxidation reaction catalyzed mainly by the CYP3A4 isoform of the cytochrome P450 enzyme family.[4][6] While other CYP enzymes, such as CYP2C8 and CYP2C9, are significantly involved in the overall metabolism of Montelukast, leading to the formation of various hydroxylated metabolites, CYP3A4 is the principal catalyst for the sulfoxidation pathway.[4][7][8]
Quantitative Data on Montelukast Metabolism
The following tables summarize the available quantitative data on the in vitro metabolism of Montelukast, providing kinetic parameters for the formation of its major metabolites. This data is crucial for understanding the relative contributions of different metabolic pathways to the overall clearance of the drug.
Table 1: Kinetic Parameters for the Formation of Montelukast Metabolites in Human Liver Microsomes (HLMs)
| Metabolite | Vmax (pmol/min/mg protein) | Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| 21(R)-OH Montelukast | 10.3 ± 1.5 | 2.0 ± 0.5 | 5.2 |
| 21(S)-OH Montelukast | 3.9 ± 0.9 | 3.0 ± 1.1 | 1.3 |
| 25-OH Montelukast | Not Reported | 0.33 - 3.9 | Not Reported |
| 1,2-diol | Not Reported | Not Reported | Not Reported |
| This compound | Not explicitly quantified in comparative studies | Not explicitly quantified in comparative studies | Considered a minor metabolite in terms of clearance [9] |
Data compiled from multiple sources.[4] Note that direct comparative kinetic data for this compound formation is limited in the literature, with studies often focusing on the major hydroxylated metabolites.
Table 2: Contribution of Recombinant CYP Isoforms to Montelukast Metabolism
| CYP Isoform | Metabolite Formed | Relative Activity |
| CYP3A4 | This compound, 21(R/S)-OH Montelukast | Primary enzyme for sulfoxidation [4] |
| CYP2C8 | 1,2-diol, 25-OH Montelukast | Major contributor to hydroxylation |
| CYP2C9 | 1,2-diol, 25-OH Montelukast | Significant contributor to hydroxylation |
This table provides a qualitative summary of the primary roles of different CYP isoforms in Montelukast metabolism.[4]
Experimental Protocols
The characterization of Montelukast metabolism and the quantification of its metabolites are typically performed using in vitro systems, most commonly human liver microsomes (HLMs). Below are detailed methodologies for key experiments.
In Vitro Metabolism of Montelukast in Human Liver Microsomes
Objective: To determine the metabolic profile of Montelukast and identify the enzymes responsible for its metabolism.
Materials:
-
Montelukast
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Montelukast (at various concentrations to determine kinetics) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant containing the parent drug and its metabolites to a new tube for analysis by LC-MS/MS.
LC-MS/MS Analysis of Montelukast and its Metabolites
Objective: To separate, detect, and quantify Montelukast and this compound in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Montelukast: Specific precursor ion → product ion transition
-
This compound: Specific precursor ion → product ion transition
-
Internal Standard: Specific precursor ion → product ion transition
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.
Signaling Pathway Context: Leukotriene Signaling
Montelukast exerts its therapeutic effect by antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Understanding this signaling pathway is crucial for contextualizing the pharmacological relevance of the parent drug. While this compound is generally considered to be pharmacologically inactive, its formation represents a key route of elimination for the active drug.[10]
Clinical Relevance of this compound
This compound is considered a minor metabolite in terms of its contribution to the overall clearance of Montelukast.[9] Studies have generally indicated that this compound is pharmacologically inactive, meaning it does not significantly contribute to the therapeutic effects of the parent drug.[10] Its primary relevance lies in its role as a product of CYP3A4-mediated metabolism, which is a key pathway for the elimination of Montelukast from the body.[4] Therefore, understanding the formation of this compound is important for predicting potential drug-drug interactions involving inhibitors or inducers of CYP3A4, which could alter the plasma concentrations and, consequently, the efficacy and safety of Montelukast.[2]
Conclusion
This compound is a primary metabolite of Montelukast, formed predominantly through the oxidative action of CYP3A4. While it is not considered pharmacologically active, its formation is a significant component of Montelukast's metabolic clearance. The in-depth understanding of its formation, facilitated by the experimental protocols and quantitative data presented in this guide, is essential for a comprehensive assessment of Montelukast's drug metabolism and pharmacokinetic profile. This knowledge is critical for drug development professionals in predicting drug-drug interactions and ensuring the safe and effective use of this important therapeutic agent.
References
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmacja.umed.pl [farmacja.umed.pl]
- 10. rroij.com [rroij.com]
An In-Depth Technical Guide on the Pharmacological and Biological Activity of Montelukast Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Montelukast (B128269) sulfoxide (B87167) is the primary oxidative metabolite and a known impurity of the widely prescribed anti-asthmatic drug, Montelukast. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological and biological activities of Montelukast sulfoxide. While Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), current evidence suggests that its sulfoxide metabolite is pharmacologically inactive at this primary target. Toxicological evaluations have classified this compound as a non-mutagenic and non-genotoxic compound. However, it has been reported to exhibit dose-dependent cytotoxicity. This document consolidates available quantitative data, details key experimental protocols for its toxicological assessment, and provides visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Pharmacological Activity
Montelukast exerts its therapeutic effect by specifically antagonizing the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes.[1][2] The binding affinity of Montelukast to the CysLT1 receptor has been well-characterized and is presented in Table 1 for comparative purposes.
Table 1: Binding Affinity of Montelukast for the Cysteinyl Leukotriene Receptor 1 (CysLT1)
| Tissue/Cell Line | Ki (nM) | Reference |
| Guinea Pig Lung | 0.18 | [3] |
| Human U937 Cell Membranes | 0.52 | [3] |
| Sheep Lung | 4 | [3] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.
Off-Target Effects
Studies on the parent compound, Montelukast, have revealed potential off-target effects on other signaling pathways, including the NF-κB and P2Y receptor pathways.[4][5][6] Montelukast has been shown to inhibit NF-κB activation and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5] Additionally, Montelukast can inhibit nucleotide-induced calcium mobilization mediated by P2Y receptors.[7] To date, there is no available scientific literature investigating whether this compound exhibits similar off-target activities.
Biological Activity
The primary biological activities of this compound that have been investigated relate to its potential toxicity as a drug impurity.
Cytotoxicity
This compound has been reported to be cytotoxic to human peripheral lymphocytes in a dose-dependent manner.[8] However, specific IC50 values from this or other studies on various human cell lines are not currently available in the public domain.
Genotoxicity
Extensive in silico and in vitro studies have been conducted to assess the genotoxic potential of this compound. These studies have consistently concluded that this compound is non-mutagenic and non-genotoxic.[8]
-
In Silico Analysis: Computational toxicology programs, such as Leadscope and ToxTree, have predicted this compound to be non-mutagenic.
-
Ames MPF Penta I Assay: This miniaturized bacterial reverse mutation assay found this compound to be non-mutagenic.
-
In Vitro Chromosomal Aberration Test: In human peripheral lymphocytes, this compound did not induce structural chromosomal aberrations, with or without metabolic activation.
Mechanism of Action
As a metabolite, the primary mechanism of formation for this compound is the oxidation of the sulfide (B99878) group of Montelukast. This metabolic conversion is a key aspect of the drug's biotransformation.
Below is a diagram illustrating the leukotriene signaling pathway and the role of Montelukast, as well as the formation of its sulfoxide metabolite.
References
- 1. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Montelukast, cis-|High-Purity Reference Standard [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of montelukast on nuclear factor kappaB activation and proinflammatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmacja.umed.pl [farmacja.umed.pl]
In Silico Prediction of Montelukast Sulfoxide Genotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Montelukast (B128269), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies, can degrade to form Montelukast sulfoxide (B87167), its primary oxidative degradation product and a minor human metabolite.[1][2][3] As with any pharmaceutical impurity, its potential for genotoxicity is a critical safety concern that must be thoroughly evaluated to ensure patient safety. This technical guide provides an in-depth overview of the in silico and subsequent in vitro assessment of Montelukast sulfoxide's genotoxic potential, aligning with the stringent requirements of the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4][5][6]
Regulatory Framework: The ICH M7 Guideline
The assessment of mutagenic impurities in pharmaceutical products is governed by the ICH M7 guideline.[8] This framework provides a systematic approach for the identification, categorization, qualification, and control of impurities that may pose a carcinogenic risk through DNA mutation.[5][8] A cornerstone of the ICH M7 guideline is the initial use of computational, or in silico, methods to predict the bacterial mutagenicity of an impurity.[6]
The guideline mandates a two-pronged in silico approach, utilizing two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies:
-
Expert Rule-Based Methodology: This approach uses a set of rules derived from existing toxicological knowledge and chemical principles to identify structural alerts—molecular substructures known to be associated with mutagenicity.[9]
-
Statistical-Based Methodology: This method employs statistical algorithms to correlate various molecular descriptors and fingerprints of a query chemical with the known mutagenicity of compounds in a large training dataset, providing a probabilistic assessment.[9]
A negative prediction from both types of models is sufficient to conclude that an impurity is of no mutagenic concern. However, a positive or equivocal result from either model triggers the need for experimental testing, typically starting with a bacterial reverse mutation assay (Ames test), to confirm or refute the in silico prediction.[6]
Genotoxicity Assessment Workflow for Pharmaceutical Impurities
The logical progression from impurity identification to risk characterization under ICH M7 is a critical workflow in drug development. This process ensures that potential risks are identified and managed effectively.
In Silico Genotoxicity Assessment of this compound
In accordance with ICH M7, the genotoxic potential of this compound was first evaluated using computational toxicology software.
Methodology
Two complementary (Q)SAR software platforms were utilized for the prediction of bacterial mutagenicity:
-
Leadscope: This platform includes both expert rule-based and statistical-based models, allowing for a comprehensive assessment within a single environment.[9] The statistical models function by analyzing the structural similarities and fragments of the query compound against a database of chemicals with known experimental toxicity data to derive a probability of a toxic outcome.[9]
-
ToxTree: This is an open-source, expert rule-based system that categorizes chemicals and predicts various types of toxic effects by applying a decision tree approach.[10] It identifies structural alerts associated with genotoxicity.
Results
The in silico analysis of this compound using both Leadscope and ToxTree programs predicted the impurity to be non-mutagenic.[1][4] This negative consensus from two complementary systems suggested that this compound lacks the structural features typically associated with bacterial mutagens.
In Vitro Genotoxicity Assessment of this compound
Although a negative in silico result can be sufficient for classification, further in vitro testing provides definitive evidence. This compound was subjected to a miniaturized bacterial reverse mutation test and a chromosomal aberration test.
Experimental Protocols
A. Bacterial Reverse Mutation Assay (Ames MPF Penta I)
-
Principle: The Ames test evaluates the ability of a chemical to induce mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli. A positive result is indicated by a dose-dependent increase in the number of "revertant" colonies that can grow on an amino acid-deficient medium. The Ames MPF™ (Microplate Format) assay is a miniaturized version of the traditional agar (B569324) plate method that uses a liquid format in 384-well plates, with mutation frequency determined by a colorimetric change.
-
Methodology:
-
Strains: The assay utilizes the five tester strains required by OECD Guideline 471: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA / pKM101.
-
Metabolic Activation: The assay is conducted both in the absence and presence of a mammalian metabolic activation system (Aroclor-induced rat liver S9 fraction) to account for metabolites that may be the ultimate mutagens.
-
Exposure: Bacterial cultures are exposed to various concentrations of this compound, along with negative (solvent) and positive controls, for a 90-minute pre-incubation period.
-
Growth and Detection: Following exposure, the cultures are diluted in a pH indicator medium lacking the required amino acid and distributed into 48 wells of a 384-well plate. The plates are incubated for two days. Wells where bacteria have reverted to prototrophy will exhibit growth, leading to a pH drop and a color change from purple to yellow.
-
Data Analysis: The number of positive (yellow) wells is counted for each concentration and compared to the solvent control. A dose-dependent increase in revertant wells indicates a mutagenic response.
-
B. In Vitro Chromosomal Aberration Test
-
Principle: This test assesses the potential of a substance to cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[7] Human peripheral blood lymphocytes are a common and relevant cell type for this assay.
-
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are cultured in vitro.
-
Exposure: The cells are exposed to this compound at multiple concentrations, typically for a short duration (e.g., 3-6 hours) followed by a recovery period, and for a longer duration (e.g., 24 hours). The assay is performed with and without a metabolic activation system (S9).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Microscopic Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A significant, dose-dependent increase in the percentage of cells with aberrations compared to the negative control indicates a positive result.
-
Results
The experimental in vitro tests confirmed the in silico predictions. This compound was found to be non-mutagenic in the Ames MPF Penta I assay.[1][4] Furthermore, while it exhibited dose-dependent cytotoxicity at high concentrations in human peripheral lymphocytes, it was found to be non-genotoxic and did not induce chromosomal aberrations, with or without metabolic activation.[1][4][7]
Data Summary and Conclusion
The collective evidence from both computational and experimental assessments provides a clear and consistent picture of the genotoxic profile of this compound.
| Assessment Type | Methodology / Test System | Result | Quantitative Data | Reference(s) |
| In Silico | (Q)SAR: Leadscope (Expert Rule-Based & Statistical-Based) | Predicted Non-Mutagenic | Not publicly available | [4],[1] |
| In Silico | (Q)SAR: ToxTree (Expert Rule-Based) | Predicted Non-Mutagenic | Not publicly available | [4],[1] |
| In Vitro | Bacterial Reverse Mutation Assay (Ames MPF Penta I) | Non-Mutagenic | Not publicly available | [4],[1] |
| In Vitro | Chromosomal Aberration Test (Human Lymphocytes) | Non-Genotoxic / Non-Clastogenic | Not publicly available | [4],[7],[1] |
References
- 1. farmacja.umed.pl [farmacja.umed.pl]
- 2. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toxhub-consulting.com [toxhub-consulting.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rroij.com [rroij.com]
- 6. How to Prepare an ICH M7 Risk Assessment Report in 3 steps | Tox by Design [toxby.design]
- 7. ForthTox Toxicology Consultancy [forthtox.com]
- 8. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aniara.com [aniara.com]
- 10. xenometrix.ch [xenometrix.ch]
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Montelukast Sulfoxide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Montelukast (B128269) is a widely prescribed cysteinyl leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] During its synthesis and storage, as well as through hepatic metabolism, impurities and metabolites are formed, with Montelukast sulfoxide (B87167) being a primary subject of interest.[1][][4] As a major degradation product and a minor metabolite, the toxicological profile of Montelukast sulfoxide is critical for ensuring the safety and efficacy of the parent drug, particularly given Montelukast's chronic use across a wide patient population, including children.[1]
This technical guide provides a consolidated overview of the initial cytotoxicity and genotoxicity screening of this compound. It summarizes key toxicological findings, details the experimental protocols employed in these assessments, and visualizes relevant biological pathways and experimental workflows. While direct, quantitative cytotoxicity data (e.g., IC50 values) for this compound on specific cell lines is limited in the available literature, a robust profile of its genotoxic potential has been established. For contextual understanding, cytotoxicity data for the parent compound, Montelukast, is also presented.
Data Presentation: Toxicological Assessment Summary
The toxicological evaluation of this compound has primarily focused on its potential for mutagenicity and genotoxicity, with general cytotoxicity observed at high concentrations.
Table 2.1: Genotoxicity and Cytotoxicity Profile of this compound
| Assay Type | System / Cell Line | Key Findings | Result | Citations |
| In Silico Prediction | Leadscope & ToxTree Models | Computational models predicted no mutagenic activity. | Non-Mutagenic | [4][5] |
| Bacterial Reverse Mutation | Ames MPF Penta I Assay | No mutagenic activity was detected in the presence or absence of metabolic activation. | Non-Mutagenic | [1][4][5] |
| In Vitro Chromosomal Aberration | Human Peripheral Lymphocytes | Did not induce structural (clastogenic) or numerical chromosomal aberrations. | Non-Genotoxic | [1][5] |
| In Vitro Cytotoxicity | Human Peripheral Lymphocytes | Dose-dependent cytotoxicity was observed, particularly at high concentrations. | Cytotoxic at High Doses | [4][5][6] |
Table 2.2: Contextual Cytotoxicity Data of Parent Compound (Montelukast)
| Cell Line(s) | Assay Type | Effective Concentration | Observed Effect | Citations |
| A549, H1299, CL1-5 (Lung Cancer) | WST-1 Proliferation Assay | IC50: 50 - 75 µM | Inhibition of cell proliferation/viability. | [7] |
| HAPI (Microglial), SH-SY5Y (Neural) | Cell Viability Assay | 50 - 100 µM | Induction of cytotoxicity. | [8] |
| UM-SCC-47, HSC-3 (Head & Neck Cancer) | Colony Formation Assay | 10 µM | Reduction in colony formation. | [9][10] |
| LLC (Lewis Lung Carcinoma) | Transwell Migration Assay | Concentration-dependent | Reduction in cell migration. | [2] |
Experimental Protocols
The following protocols are based on methodologies cited for the toxicological assessment of this compound and related compounds.
In Silico Mutagenicity Prediction
-
Objective: To predict the mutagenic potential of this compound using computational toxicology models.
-
Methodology: The chemical structure of this compound is processed by software programs like Leadscope and ToxTree.[4][5] These platforms utilize (Quantitative) Structure-Activity Relationship [(Q)SAR] models, which compare the chemical substructures of the query molecule to a large database of compounds with known toxicological properties to predict its potential for DNA reactivity and mutagenicity.
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
-
Methodology:
-
Strains: Histidine-dependent strains of Salmonella typhimurium are commonly used.
-
Procedure: A miniaturized version of the assay (e.g., Ames MPF Penta I) is employed.[4][5] Bacteria are exposed to various concentrations of this compound in a microplate format.
-
Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (e.g., rat liver homogenate S9 fraction) to mimic mammalian metabolism.[1][5]
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a histidine-independent state) compared to the negative control. For this compound, no such increase was observed.[5]
-
In Vitro Chromosomal Aberration Test
-
Objective: To determine the potential of a compound to induce structural or numerical damage to chromosomes in cultured mammalian cells.
-
Methodology:
-
Cell System: Cultured human peripheral blood lymphocytes are treated with this compound.[5][6]
-
Treatment: Cells are exposed to the test compound for a defined period, both with and without S9 metabolic activation.[1][5]
-
Harvesting: After treatment, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
Analysis: Cells are harvested, fixed, and stained. Chromosomes are then examined microscopically for structural abnormalities (e.g., breaks, gaps, deletions) and numerical changes. This compound was found to be non-genotoxic in this assay.[5]
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the initial in vitro screening of a test compound like this compound.
Caption: Generalized workflow for in vitro cytotoxicity and genotoxicity screening.
Potential Signaling Pathway of Action
While specific signaling pathways for this compound are not detailed, studies on the parent compound, Montelukast, have elucidated its mechanism for inducing cell death in cancer lines. This provides a plausible framework for investigating the sulfoxide metabolite. Montelukast can induce caspase-independent apoptosis through the mitochondrial release of Apoptosis-Inducing Factor (AIF).[7][11]
Caption: AIF-mediated cell death pathway induced by Montelukast.
This pathway involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[7][11] This shift leads to the release of AIF from the mitochondria, its translocation to the nucleus, and subsequent DNA fragmentation, culminating in cell death.[7] Additionally, Montelukast has been shown to decrease the phosphorylation of several survival-related proteins, including Akt and Erk1/2.[7][11]
Conclusion
Based on comprehensive in silico, bacterial, and mammalian cell-based assays, this compound is considered a non-mutagenic and non-genotoxic impurity.[1][5][6] Cytotoxic effects are observed, but primarily at high, dose-dependent concentrations in specific cell types like human peripheral lymphocytes.[4][5] According to regulatory guidelines, these findings support its classification as an ordinary impurity.[5][6] While the direct cytotoxic mechanisms of the sulfoxide are not fully elucidated, the pathways influenced by the parent compound, Montelukast, offer valuable starting points for further mechanistic investigation. Future research could focus on determining specific IC50 values across a broader range of cell lines to provide a more quantitative understanding of its cytotoxic threshold.
References
- 1. rroij.com [rroij.com]
- 2. Montelukast Inhibits Lung Cancer Cell Migration by Suppressing Cysteinyl Leukotriene Receptor 1 Expression In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmacja.umed.pl [farmacja.umed.pl]
- 5. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Montelukast Induces Apoptosis-Inducing Factor-Mediated Cell Death of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of montelukast in HAPI and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diclemedj.org [diclemedj.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Natural degradation pathways of Montelukast leading to sulfoxide formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. However, its chemical structure is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. This technical guide delves into the natural degradation pathways of Montelukast, with a primary focus on the formation of its major oxidative degradant, Montelukast sulfoxide (B87167).
This document provides a comprehensive overview of the oxidative and photolytic degradation pathways, supported by quantitative data from forced degradation studies. Detailed experimental protocols for inducing and analyzing this degradation are also presented to aid researchers in their investigations.
Key Degradation Pathways
Montelukast is primarily degraded through two main pathways: oxidation and photo-isomerization, both of which can lead to the formation of Montelukast sulfoxide.
-
Oxidative Degradation: The thioether moiety in the Montelukast molecule is susceptible to oxidation, resulting in the formation of this compound.[1][2] This is a common degradation pathway observed when the drug substance or product is exposed to oxidizing agents or even atmospheric oxygen over time.[2] Forced degradation studies commonly employ hydrogen peroxide (H₂O₂) to simulate and accelerate this oxidative stress.[1][3][4]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce two primary changes in the Montelukast molecule. The first is the isomerization of the trans-double bond in the styryl side chain to its cis-isomer.[5] Subsequently, the thioether group can be oxidized to form the corresponding (Z)-montelukast sulfoxide. Therefore, both light and oxygen can contribute to the formation of sulfoxide impurities.[5]
Quantitative Analysis of Montelukast Degradation
Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize quantitative data from various studies on the degradation of Montelukast under different stress conditions.
Table 1: Oxidative Degradation of Montelukast
| Oxidizing Agent | Concentration | Temperature | Time | % Degradation of Montelukast | Reference |
| Hydrogen Peroxide | 3.0% | Room Temperature | 10 min | Significant degradation to Impurity-A (Sulfoxide) | [1] |
| Hydrogen Peroxide | 3% | Not Specified | Not Specified | Sensitive | [4] |
| Hydrogen Peroxide | 30% | 60°C | 5 hours | Widespread degradation, DP3 (Sulfoxide) formed |
Table 2: Photolytic Degradation of Montelukast
| Light Source | Condition | Duration | % Degradation of Montelukast | Major Degradation Product(s) | Reference |
| Daylight | Solid State (unpacked chewable tablets) | 2 weeks | ~10% | Montelukast S-oxide | [5] |
| Artificial Daylight | Methanolic Solution | Not Specified | Follows first-order kinetics | cis-isomer | [5] |
| Photostability Chamber | Solid State | 5 days | Stable | Not Applicable |
Table 3: Degradation of Montelukast under Other Conditions
| Stress Condition | Reagent/Temperature | Time | % Degradation of Montelukast | Reference |
| Acid Hydrolysis | 1.0 M HCl | 85°C, 15 min | Degraded to Impurity-F | [1] |
| Acid Hydrolysis | 0.1N HCl | 60°C, 2 hours | Significant degradation | [6] |
| Base Hydrolysis | 5 M NaOH | 85°C, 120 min | Stable | [1] |
| Base Hydrolysis | 0.1N NaOH | Room Temperature | 94.85% - 43.41% (for different brands) | [7][8] |
| Thermal | 80°C | 120 hours | Stable | [1] |
| Thermal | 105°C | 5 days | Stable |
Experimental Protocols
The following are detailed methodologies for key experiments related to the degradation of Montelukast.
Protocol 1: Oxidative Forced Degradation of Montelukast
Objective: To induce the formation of this compound through oxidative stress.
Materials:
-
Montelukast sodium bulk drug or powdered tablets
-
Hydrogen peroxide (H₂O₂) solution (3% and 30%)
-
Methanol or other suitable solvent
-
Volumetric flasks
-
Water bath
Procedure:
-
Sample Preparation: Accurately weigh a quantity of Montelukast sodium powder and dissolve it in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
To a specific volume of the Montelukast solution, add an equal volume of 3% H₂O₂.
-
In a separate experiment, add an equal volume of 30% H₂O₂ to the same volume of Montelukast solution.
-
-
Incubation:
-
For the 3% H₂O₂ solution, keep the mixture at room temperature for 10 minutes.[1]
-
For the 30% H₂O₂ solution, reflux the mixture in a water bath at 60°C for 5 hours.
-
-
Neutralization/Dilution: After the specified time, neutralize the reaction if necessary and dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the stressed sample into a validated HPLC system to quantify the remaining Montelukast and the formed sulfoxide.
Protocol 2: Photolytic Forced Degradation of Montelukast
Objective: To study the degradation of Montelukast upon exposure to light.
Materials:
-
Montelukast sodium bulk drug or tablets
-
Petri dishes or suitable transparent containers
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
Solvent for dissolution (e.g., methanol)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Place a known quantity of Montelukast sodium powder or intact tablets in a transparent container.
-
Light Exposure: Place the samples in a photostability chamber. Expose the samples to a controlled light source that provides both cool white fluorescent and near-ultraviolet lamps. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: At appropriate time intervals (e.g., 24, 48, 72 hours), withdraw samples.
-
Sample Processing: Dissolve the withdrawn solid samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation and identify the photoproducts, such as the cis-isomer and this compound.
Protocol 3: HPLC Analysis of Montelukast and its Sulfoxide Degradant
Objective: To separate and quantify Montelukast and this compound.
Chromatographic Conditions (Example): [3][9][10]
-
Column: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[3][9]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solution B 0.01 60 10 70 15 90 20 100 30 100 32 60 | 40 | 60 |
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.
System Suitability:
-
Inject a standard solution containing Montelukast and this compound.
-
The resolution between the two peaks should be greater than 2.0.
-
The tailing factor for the Montelukast peak should be less than 1.5.
-
The theoretical plates for the Montelukast peak should be greater than 2000.
Visualizations
The following diagrams illustrate the degradation pathways and a general workflow for the analysis of Montelukast degradation.
Caption: Degradation pathways of Montelukast.
Caption: Experimental workflow for forced degradation studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. actapharmsci.com [actapharmsci.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijpsonline.com [ijpsonline.com]
Solubility profile of Montelukast sulfoxide in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast sulfoxide (B87167), a primary metabolite and a significant impurity of the widely-used anti-asthmatic drug Montelukast, presents unique challenges in pharmaceutical development due to its physicochemical properties. Understanding its solubility is critical for the development of stable formulations and robust analytical methods. This technical guide provides a comprehensive overview of the solubility profile of Montelukast sulfoxide, detailing available solubility data, in-depth experimental protocols for solubility determination, and relevant analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and handling of Montelukast and its related compounds.
Introduction to this compound
Montelukast is a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist used in the treatment of asthma and allergic rhinitis. This compound is formed through the oxidation of the sulfide (B99878) moiety in the Montelukast molecule. This transformation can occur both in vivo as a metabolic process and ex vivo as a degradation product, particularly under oxidative stress. The presence of this compound as an impurity in drug formulations is a key concern for pharmaceutical quality control.
Solubility Profile of this compound
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions from various sources provide initial guidance on its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Note: "Slightly soluble" is a qualitative term and indicates that a significant amount of solvent is required to dissolve a given amount of the solute. For precise formulation and analytical work, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of pre-formulation studies. Two common methods employed are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).
-
Precipitation Detection: The presence of precipitate is detected using a plate reader. Common detection methods include:
-
Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance at a relevant wavelength.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement. It is a lower-throughput but more accurate method, typically employed in later stages of drug development.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.
-
Phase Separation: The saturated solution is separated from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: The sample is centrifuged at high speed, and an aliquot of the clear supernatant is carefully removed.
-
Filtration: The solution is passed through a low-binding filter (e.g., PVDF or PTFE) to remove solid particles.
-
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method.
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in mg/mL or Molarity.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved this compound is crucial for solubility determination. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Typical HPLC Conditions for Montelukast and its Impurities:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate, often with pH adjustment) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection is typically employed, with monitoring at a wavelength where this compound has significant absorbance (e.g., around 238 nm).
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the analyte in the solubility samples is then determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectroscopy
-
Principle: This method measures the absorbance of light by the analyte at a specific wavelength. It is a simpler and faster method than HPLC but can be less specific if other components in the solution absorb at the same wavelength.
-
Application in Solubility Assays: It is often used in high-throughput kinetic solubility assays where the primary goal is rapid screening. A calibration curve is required for quantification.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Relationship of Montelukast to this compound
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Montelukast Sulfoxide
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Montelukast (B128269).
Introduction: Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and seasonal allergies.[1] During its synthesis and storage, or upon exposure to certain stress conditions, impurities can form. One of the critical impurities is Montelukast sulfoxide (B87167), which is a primary degradation product formed under oxidative conditions.[1][2] Monitoring and controlling the levels of this impurity are essential to ensure the safety, efficacy, and quality of the final drug product. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Montelukast sulfoxide from the active pharmaceutical ingredient (API), Montelukast.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System: Software for instrument control, data acquisition, and processing (e.g., Empower).
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: For sample and standard dissolution.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm membrane filters for mobile phase and sample filtration.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA) or Sodium Acetate (Analytical grade)
-
Montelukast Sodium Reference Standard
-
This compound Impurity Standard
-
Chromatographic Conditions
A gradient RP-HPLC method is recommended for the successful separation of Montelukast from its sulfoxide impurity and other related substances.[1][3]
| Parameter | Recommended Conditions |
| Column | Atlantis dC18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |
| Gradient Program | Time (min) / %B: 0/60, 10/70, 15/90, 20/100, 30/100, 32/60, 40/60 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Diluent | Water:Methanol (30:70 v/v) |
Note: These conditions are based on a validated method and may be adjusted to suit the specific instrumentation and column used.[3]
Preparation of Solutions
a) Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Mix 950 mL of acetonitrile with 50 mL of HPLC grade water.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
b) Standard Solution Preparation:
-
Standard Stock Solution (Montelukast): Accurately weigh about 40 mg of Montelukast Sodium Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.[1][3]
-
Spiked Standard Solution (for impurity identification): Prepare a solution of Montelukast as described above and spike it with a known concentration of this compound Impurity Standard. This is used to confirm the retention time of the sulfoxide peak.
c) Sample Solution Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 52 mg of Montelukast and transfer it to a 50 mL volumetric flask.[1][3]
-
Add approximately 25 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.[3]
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Data Presentation
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following parameters should be checked by injecting the standard solution.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (Montelukast) | - | ~13.9 min |
| Relative Retention Time (Sulfoxide) | - | ~0.40 (relative to Montelukast) |
| Resolution (between Montelukast and nearest impurity) | > 2.0 | > 2.0 |
| Tailing Factor (Montelukast peak) | ≤ 2.0 | < 1.5 |
| Theoretical Plates (Montelukast peak) | > 2000 | > 3000 |
Note: Retention times are approximate and can vary based on the specific system and column conditions.[1]
Method Validation Summary
The described method should be validated according to ICH guidelines.[3] Below is a summary of typical validation parameters.
| Validation Parameter | Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or other impurities at the retention time of Montelukast and its sulfoxide. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, pH ±0.2).[1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound.
Caption: Workflow for HPLC detection of this compound.
Conclusion
The presented RP-HPLC method is demonstrated to be simple, selective, precise, and accurate for the determination of this compound in bulk drug and pharmaceutical dosage forms.[1] Its stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of Montelukast under various conditions. The method effectively separates the sulfoxide impurity from the main component and other process-related impurities, ensuring reliable analytical results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Note: Quantification of Montelukast Sulfoxide in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast is a selective and orally active leukotriene D4 receptor antagonist widely used in the treatment of asthma and allergic rhinitis. The drug is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites. One of the major metabolites is Montelukast sulfoxide (B87167), formed through the oxidation of the sulfide (B99878) moiety, a reaction primarily catalyzed by the CYP3A4 enzyme. Monitoring the levels of Montelukast and its metabolites, such as the sulfoxide, in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and toxicological evaluations.
This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Montelukast sulfoxide in human plasma. The method is based on established principles for the analysis of Montelukast and has been adapted for the specific requirements of its sulfoxide metabolite.
Metabolic Pathway of Montelukast to this compound
The formation of this compound is a key step in the phase I metabolism of Montelukast. This oxidation reaction is predominantly mediated by the cytochrome P450 enzyme CYP3A4.
Caption: Metabolic conversion of Montelukast to this compound.
Experimental Workflow
The analytical workflow for the quantification of this compound in plasma involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Workflow for this compound analysis in plasma.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
Montelukast-d6 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Montelukast-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard (Montelukast-d6) at an appropriate concentration in the same diluent.
Experimental Protocols
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Montelukast-d6 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 602.3 | 585.3 | 150 |
| This compound (Qualifier) | 602.3 | 543.6 | 150 |
| Montelukast-d6 (IS) | 592.3 | 574.2 | 150 |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and processing conditions |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method.
Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
| 50 | To be determined experimentally |
| 100 | To be determined experimentally |
| 250 | To be determined experimentally |
| 500 | To be determined experimentally |
| 1000 | To be determined experimentally |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | To be determined | To be determined | To be determined | To be determined |
| LQC | 3 | To be determined | To be determined | To be determined | To be determined |
| MQC | 150 | To be determined | To be determined | To be determined | To be determined |
| HQC | 800 | To be determined | To be determined | To be determined | To be determined |
Discussion
This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, Montelukast-d6, is proposed to compensate for potential matrix effects and variations in sample processing and instrument response. While a deuterated this compound would be the ideal internal standard, Montelukast-d6 is a viable alternative due to its structural similarity and expected co-elution with the analyte, which should ensure reliable quantification.[1]
The protein precipitation method described is a simple and rapid approach for sample preparation.[1] However, for applications requiring lower limits of quantification or cleaner extracts, solid-phase extraction (SPE) could be considered. The chromatographic conditions are designed to provide good separation of this compound from the parent drug and other potential metabolites, ensuring the selectivity of the assay.
The specified MRM transitions provide high specificity for the detection of this compound.[2] The precursor ion at m/z 602.3 corresponds to the protonated molecule of this compound ([M+H]⁺). The product ions at m/z 585.3 (loss of a hydroxyl group) and m/z 543.6 (further fragmentation) are characteristic fragments that can be used for quantification and confirmation, respectively.[2]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. This method is suitable for use in pharmacokinetic and metabolic studies of Montelukast, providing valuable data for drug development and clinical research. The detailed protocol and validation guidelines presented in this application note will enable researchers to implement this method in their laboratories.
References
Chiral Separation of Montelukast Sulfoxide Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
Introduction
Montelukast (B128269) is a potent and selective leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. During its synthesis and storage, various impurities can form, including the Montelukast sulfoxide (B87167) enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical for ensuring the quality, safety, and efficacy of the drug product. This application note presents a detailed protocol for the chiral separation of Montelukast sulfoxide enantiomers using normal-phase High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the chromatographic parameters and performance data for the chiral separation of this compound enantiomers based on established methods.[1][2][3]
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | USP L51 Packing Material | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:propionic acid | n-hexane:isopropanol:ethanol:TFA:DEA |
| Ratio (v/v/v/v/v) | Not Specified | 65:15:20:0.1:0.1 |
| Flow Rate | 1.0 mL/min[1][2][3] | 0.9 mL/min[4][5][6] |
| Column Temperature | 30°C[1][2][3] | 30°C[4][5][6] |
| Detection Wavelength | 284 nm[1][2][3] | 280 nm[4][5][6] |
| Injection Volume | 20 µL[1][2][3] | 10 µL[4][5][6] |
| Resolution (Rs) | > 2.2 (between enantiomers)[1][2] | > 2.0 (between Montelukast enantiomers) |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers by HPLC.
Materials and Reagents
-
Montelukast Sodium reference standard
-
This compound enantiomers reference standards (if available)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Propionic Acid (analytical grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample Diluent: A mixture of acetonitrile and water (8:2 v/v) is a suitable diluent.[7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent USP L51 packing material.[1][4]
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase Preparation (Method 2 Example):
-
Carefully measure 650 mL of n-hexane, 150 mL of isopropanol, and 200 mL of ethanol.
-
Add 1.0 mL of TFA and 1.0 mL of DEA to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Montelukast Sodium reference standard and dissolve it in the sample diluent to obtain a known concentration (e.g., 1 mg/mL).
-
If available, prepare individual and mixed standard solutions of the this compound enantiomers in the sample diluent.
-
-
Sample Preparation:
-
Accurately weigh and transfer about 50 mg of the Montelukast bulk drug sample into a 50 mL volumetric flask.[7]
-
Add the sample diluent to dissolve the sample and make up the volume to the mark to achieve a concentration of 1 mg/mL.[7]
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The following table details the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v)[4][5][6] |
| Flow Rate | 0.9 mL/min[4][5][6] |
| Column Temperature | 30°C[4][5][6] |
| Detection Wavelength | 280 nm[4][5][6] |
| Injection Volume | 10 µL[4][5][6] |
| Run Time | Approximately 20-30 minutes (or until all peaks of interest have eluted) |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the resolution between the enantiomeric peaks is greater than 2.0 and the relative standard deviation (RSD) for replicate injections is not more than 2.0%.[5][8]
Data Analysis
Identify the peaks corresponding to the this compound enantiomers based on their retention times compared to the reference standards. Quantify the amount of each enantiomer using the peak area from the chromatogram.
Diagrams
Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.
References
- 1. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpsonline.com [ijpsonline.com]
Application Note and Protocol for Forced Degradation Studies to Generate Montelukast Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is widely used in the management of asthma and allergic rhinitis.[1] Due to the presence of a sulfide (B99878) moiety, the Montelukast molecule is susceptible to oxidation, leading to the formation of its primary oxidative degradation product, Montelukast sulfoxide (B87167).[1][2] Understanding the degradation pathway and the conditions that promote the formation of this impurity is crucial for formulation development, stability testing, and ensuring the quality and safety of the final drug product.[3]
This application note provides a detailed protocol for conducting a forced degradation study specifically designed to generate Montelukast sulfoxide under controlled oxidative stress conditions. The protocol is established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[4]
Experimental Protocol
This protocol details the necessary steps to induce the oxidative degradation of Montelukast to its sulfoxide derivative and the subsequent analysis of the resulting mixture.
Materials and Reagents
-
Montelukast Sodium (Reference Standard)
-
Hydrogen Peroxide (H₂O₂) - 3% and 30% solutions
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Water bath
-
HPLC system with UV or PDA detector
-
C18 HPLC column (e.g., Agilent Zorbax C18, 150 x 4.6 mm, 5µm)[4]
Preparation of Montelukast Stock Solution
-
Accurately weigh 10 mg of Montelukast Sodium reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a concentration of 1 mg/mL. This is the primary stock solution.
Forced Degradation Procedure (Oxidative Stress)
Two conditions are provided to offer flexibility in the extent of degradation desired.
Condition A: Mild Oxidation
-
Transfer 1 mL of the Montelukast primary stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂ solution.[5]
-
Keep the flask at room temperature for 24 hours.[5]
-
After 24 hours, dilute the solution to the mark with the mobile phase to a final concentration of 100 µg/mL.
Condition B: Strong Oxidation
-
Transfer 1 mL of the Montelukast primary stock solution to a 100 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂ solution.[4]
-
Place the flask in a water bath set at 60°C and reflux for 5 hours.[4]
-
Cool the solution to room temperature.
-
Dilute the solution with the diluent to achieve a final concentration of 1 µg/mL.[4]
Analytical Method (HPLC)
The following HPLC method can be used for the separation and quantification of Montelukast and this compound.
-
Column: Agilent Zorbax C18 (150 x 4.6 mm, 5µm)[4]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4, adjusted with formic acid) : Acetonitrile (25:75, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Data Presentation
The following table summarizes the expected outcomes from the forced degradation studies under different oxidative conditions. The percentage of degradation is indicative and may vary based on the specific experimental conditions.
| Stress Condition | Reagent | Temperature | Duration | % Degradation of Montelukast (Approx.) | Key Degradation Product |
| Mild Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5 - 15% | This compound |
| Strong Oxidation | 30% H₂O₂ | 60°C | 5 hours | > 20% | This compound |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the forced degradation study and the chemical transformation of Montelukast to this compound.
Caption: Experimental workflow for the forced degradation of Montelukast.
Caption: Oxidation pathway of Montelukast to this compound.
References
- 1. farmacja.umed.pl [farmacja.umed.pl]
- 2. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. jpionline.org [jpionline.org]
Application Notes & Protocols for the Quantitative Analysis of Montelukast Sulfoxide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a leukotriene receptor antagonist, is widely used in the treatment of asthma and allergic rhinitis. During its synthesis and storage, various impurities can form, one of the most significant being Montelukast sulfoxide (B87167). The presence and quantity of this impurity must be carefully monitored to ensure the safety, efficacy, and quality of the final pharmaceutical product.[1] This document provides detailed application notes and protocols for the quantitative analysis of Montelukast sulfoxide in pharmaceutical formulations using high-performance liquid chromatography (HPLC), a robust and widely accepted analytical technique. The methods described are based on validated stability-indicating assays, ensuring that the quantification of this compound is accurate and specific in the presence of the active pharmaceutical ingredient (API) and other potential degradants.[2][3]
Analytical Principle
The primary analytical technique employed for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][3][4] This method separates compounds based on their polarity. A non-polar stationary phase (typically a C8 or C18 column) is used with a polar mobile phase. Montelukast and its impurities, including the more polar this compound, are separated as they travel through the column at different rates. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength.
Data Presentation
The following tables summarize the key parameters and validation data from various validated HPLC methods capable of quantifying this compound.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (150mm x 4.6 mm, 5µm)[4] | Zorbax SB Phenyl (50mm x 4.6 mm, 1.8µm)[2] | Sheisedo C18 (250mm x 4.6 mm, 5µm)[5] |
| Mobile Phase | Buffer:Acetonitrile | A: 0.15% TFA in water; B: 0.15% TFA in Acetonitrile[2] | Acetonitrile:Methanol:Water (35:40:25 v/v/v)[5] |
| Flow Rate | 1.0 ml/min[4] | 1.2 ml/min[2] | 1.0 ml/min[5] |
| Detection Wavelength | 215 nm[4] | 238 nm[2] | 256 nm[5] |
| Injection Volume | 20 µl | Not Specified | Not Specified |
| Column Temperature | Ambient | Ambient | Ambient |
Table 2: Method Validation Summary for Montelukast Analysis (Inclusive of Sulfoxide Impurity)
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (µg/ml) | 10 - 100[3] | 100 - 600[5] | 120.39 - 802.57[6] |
| Correlation Coefficient (r²) | >0.999[3] | 0.998[5] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 97.93% - 99.78%[6] |
| Precision (% RSD) | <2.0[7] | Not Specified | 0.3[6] |
| Limit of Detection (LOD) (µg/ml) | 0.03[3] | 15.62[5] | Not Specified |
| Limit of Quantification (LOQ) (µg/ml) | 0.09[3] | 46.88[5] | Not Specified |
Experimental Protocols
The following protocols provide a detailed step-by-step guide for the quantitative analysis of this compound in pharmaceutical formulations.
Protocol 1: Standard and Sample Preparation
Objective: To prepare standard and sample solutions for HPLC analysis.
Materials:
-
Montelukast Sodium Reference Standard
-
This compound Reference Standard
-
Pharmaceutical Formulation (Tablets)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
HPLC grade Water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or Triethylamine (for pH adjustment)
-
Volumetric flasks (10 ml, 50 ml, 100 ml)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
Analytical balance
Procedure:
-
Diluent Preparation: Prepare the diluent by mixing the mobile phase components in the desired ratio as specified in the chosen chromatographic method (see Table 1).
-
Standard Stock Solution Preparation (this compound):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 ml volumetric flask.
-
Add approximately 70 ml of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solution Preparation:
-
From the standard stock solution, pipette an appropriate volume into a volumetric flask and dilute with the diluent to achieve a final concentration within the linear range of the method.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast sodium and transfer it to a 100 ml volumetric flask.
-
Add approximately 70 ml of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few ml of the filtrate.
-
Protocol 2: HPLC Method for Quantification
Objective: To perform the chromatographic analysis of the prepared solutions.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector and data acquisition software.
-
Chromatographic column as specified in the chosen method (see Table 1).
Procedure:
-
System Preparation:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 20 µl of the blank (diluent), followed by the working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and the peak areas.
-
-
Identification:
-
The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound standard.
-
-
Quantification:
-
Calculate the amount of this compound in the sample using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution (in mg/ml).
-
Conc_sample is the concentration of the sample solution (in mg/ml).
-
Avg_tablet_weight is the average weight of the tablets.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of components in the analysis.
References
- 1. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. jpsbr.org [jpsbr.org]
- 6. Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC | PDF [slideshare.net]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: Montelukast Sulfoxide as a Certified Reference Material in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is widely used in the management of asthma and allergic rhinitis. During its synthesis and storage, and as a metabolite in vivo, Montelukast can degrade to form various impurities.[1][2] Montelukast sulfoxide (B87167), also known as Montelukast EP Impurity C or Montelukast USP Related Compound A, is a primary oxidative degradation product and a significant impurity.[1][3][4] Ensuring the purity and quality of the final drug product is paramount for its safety and efficacy.
This document provides detailed application notes and protocols for the use of Montelukast Sulfoxide Certified Reference Material (CRM) in the quality control of Montelukast active pharmaceutical ingredients (APIs) and finished pharmaceutical products. The use of a well-characterized CRM is essential for accurate instrument calibration, method validation, and reliable quantification of impurities, thereby ensuring compliance with regulatory standards.[3]
This compound Certified Reference Material (CRM) Specifications
A Certified Reference Material for this compound should be obtained from an accredited supplier and be accompanied by a Certificate of Analysis (CoA). The CoA provides critical information regarding the identity, purity, and certified concentration of the material.
Table 1: Typical Specifications for this compound CRM
| Parameter | Specification | Source |
| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloro-2-quinolyl)vinyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | [3] |
| Molecular Formula | C₃₅H₃₆ClNO₄S | [3][5] |
| Molecular Weight | 602.18 g/mol | [3][5] |
| CAS Number | 909849-96-3 (Mixture of Diastereomers) | [3][5] |
| Appearance | Light Yellow Powder | [5] |
| Purity (by HPLC) | >95% | [3] |
| Storage Conditions | -20°C or 2-8°C in a well-closed container | [3][5][6] |
| Shipping Conditions | Ambient | [5] |
Experimental Protocols
The following protocols describe the use of this compound CRM in a typical quality control workflow using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Preparation of Solutions
Note: Montelukast is light-sensitive; therefore, all solutions should be prepared and stored in amber-colored glassware or protected from light.[7]
3.1.1. Diluent Preparation A mixture of methanol (B129727) and water in a 90:10 v/v ratio is commonly used as a diluent.[8]
3.1.2. Standard Stock Solution of this compound CRM Accurately weigh and transfer about 5 mg of this compound CRM into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with the diluent and mix well. This yields a stock solution with a concentration of approximately 100 µg/mL.
3.1.3. Working Standard Solution Dilute the Standard Stock Solution with the diluent to achieve a final concentration relevant to the specification limit of the impurity in the drug product. For example, to prepare a 1 µg/mL working standard, dilute 1 mL of the 100 µg/mL stock solution to 100 mL with the diluent.
3.1.4. Sample Preparation (Montelukast Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Montelukast and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up to the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few milliliters of the filtrate.
Chromatographic Conditions
A stability-indicating RP-HPLC method is crucial for separating Montelukast from its impurities. The following conditions are a representative example.
Table 2: Example HPLC Chromatographic Conditions
| Parameter | Condition | Source |
| Column | Hypersil BDS C18, 4.6 x 150 mm, 5 µm | [9] |
| Mobile Phase A | 1 mL of Triethylamine in 1000 mL of water, pH adjusted to 4.5 with Orthophosphoric acid. | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 40 | |
| 10 | 60 | |
| 25 | 70 | |
| 30 | 40 | |
| 35 | 40 | |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 30°C | [8] |
| Detection Wavelength | 215 nm | [9][10] |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Source |
| Tailing Factor (for Montelukast peak) | Not more than 2.0 | [9] |
| Theoretical Plates (for Montelukast peak) | Not less than 1500 | [9] |
| % RSD of peak areas (for replicate injections of the standard) | Not more than 2.0% | [10] |
Data Presentation and Analysis
The use of this compound CRM allows for the accurate quantification of this impurity in test samples. The concentration of this compound can be calculated using the external standard method.
Method Validation Data
The analytical method should be validated according to ICH guidelines. The following tables summarize typical validation data for a stability-indicating HPLC method for Montelukast and its impurities.
Table 4: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |
| Montelukast | 10 - 50 | > 0.999 | [10] |
| This compound | LOQ - 0.014% | > 0.999 | [11] |
Table 5: Accuracy (Recovery) Data
| Analyte | Spiked Level | Recovery (%) | Source |
| Montelukast | 80%, 100%, 120% | 98.36 - 100.15 | [12] |
| This compound | 50%, 100%, 150% | 98.4 - 101.1 | [11] |
Table 6: Precision Data (%RSD)
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) | Source |
| Montelukast | < 2.0 | < 2.0 | [12] |
| This compound | 1.3 | - | [11] |
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |
| This compound | - | 0.015 - 0.03 | [13] |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Quality Control Decision Logic
Caption: Decision logic for quality control testing.
Conclusion
The use of this compound Certified Reference Material is indispensable for the accurate and reliable quality control of Montelukast drug substances and products. By following the detailed protocols and employing a validated, stability-indicating HPLC method, researchers and quality control analysts can effectively monitor and control the levels of this critical impurity, ensuring the safety and efficacy of the final pharmaceutical product.
References
- 1. farmacja.umed.pl [farmacja.umed.pl]
- 2. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. charusat.edu.in [charusat.edu.in]
- 8. iajps.com [iajps.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. jetir.org [jetir.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jocpr.com [jocpr.com]
- 13. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Montelukast Sulfoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is widely used in the management of asthma and allergic rhinitis. During its synthesis, storage, and metabolism, various impurities can arise, one of the most significant being Montelukast sulfoxide (B87167).[1] This document provides a detailed overview of the spectroscopic techniques used to identify and characterize Montelukast sulfoxide, a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. The methods described herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are fundamental for the structural elucidation and purity assessment of this important impurity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Major Diastereomer in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.11-8.05 | m | 2H | Aromatic |
| 7.70 | d, J = 8.7 Hz | 1H | Aromatic |
| 7.68 | d, J = 16.5 Hz | 1H | Vinylic |
| 7.62 | d, J = 8.4 Hz | 1H | Aromatic |
| 7.66 | m | 1H | Aromatic |
| 7.56 | m | 1H | Aromatic |
| 7.49 | s | 1H | Aromatic |
| 7.45 | dd, J = 2.1, 8.7 Hz | 1H | Aromatic |
| 7.43-7.39 | m | 2H | Aromatic |
| 7.21-7.00 | m | 5H | Aromatic |
| 5.03 | m | 1H | CH |
| 4.74 | m | 1H | CH |
| 4.08 | dd, J = 3.0, 11.4 Hz | 1H | CH |
| 3.35 | d, J = 13.8 Hz | 1H | CH₂ |
| 3.01 | d, J = 16.2 Hz | 1H | CH₂ |
| 2.72 | m | 1H | CH |
| 2.60 | m | 2H | CH₂ |
| 2.19 | m | 1H | CH |
| 2.14 | d, J = 13.8 Hz | 1H | CH₂ |
| 2.04 | d, J = 16.2 Hz | 1H | CH₂ |
| 1.88 | s | 3H | CH₃ |
| 0.72-0.50 | m | 4H | Cyclopropyl CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for (Z)-Montelukast Sulfoxide (in DMSO-d₆ at 80°C) [2]
| Chemical Shift (δ) ppm |
| 11.4, 11.6 |
| 16.3 |
| 24.0 |
| 30.2 |
| 37.7 |
| 38.5 |
| 39.3 |
| 48.9 |
| 114.3 |
| 119.8 |
| 125.2 |
| 125.4 |
| 126.3 |
| 126.4 |
| 126.5 |
| 127.3 |
| 127.6 |
| 127.9 |
| 128.4 |
| 128.5 |
| 129.2 |
| 134.1 |
| 135.1 |
| 135.8 |
| 136.3 |
| 137.3 |
| 142.7 |
| 143.1 |
| 144.6 |
| 147.2 |
| 156.2 |
| 172.1 |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (νmax, cm⁻¹) | Functional Group Assignment |
| 3425 | O-H stretch (hydroxyl group) |
| 3013 | C-H stretch (aromatic) |
| 2915 | C-H stretch (aliphatic) |
| 1715 | C=O stretch (carboxylic acid) |
| 1608 | C=C stretch (aromatic) |
| 1497 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | m/z (measured) | Calculated Formula | m/z (calculated) |
| [MH]⁺ | 600.1969 | C₃₅H₃₅NO₄SCl | 600.1825 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Number of scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation delay (d1): 2 seconds
-
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method): [3][4]
-
Dry the KBr powder in an oven at 110°C for at least 2-3 hours and cool in a desiccator.[3]
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[4]
-
Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet die.
-
Press the powder under a hydraulic press (approximately 8-10 tons) to form a transparent or translucent pellet.[5]
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample holder or a blank KBr pellet.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain fragmentation information for this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., acetonitrile/water mixture)
-
LC-MS system with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent mixture (e.g., 80:20 acetonitrile:water).[6]
-
-
Instrument Setup and Data Acquisition:
-
Set up the LC-MS system. A direct infusion or a chromatographic separation can be used. For impurity analysis, an LC separation is preferred.
-
LC Parameters (example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.2-0.5 mL/min
-
-
MS Parameters (ESI positive mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Scan Range: m/z 100-1000
-
-
For fragmentation data (MS/MS), select the precursor ion corresponding to [MH]⁺ of this compound (m/z ~602.2) and apply collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan mass spectrum to determine the mass of the protonated molecule [MH]⁺.
-
If MS/MS data was acquired, analyze the product ion spectrum to identify characteristic fragment ions, which can aid in structural confirmation.
-
Workflow and Logical Diagrams
The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and the logical relationship between the analytical techniques.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
- 1. farmacja.umed.pl [farmacja.umed.pl]
- 2. emerypharma.com [emerypharma.com]
- 3. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for In Vitro Ames Test of Montelukast Sulfoxide
Introduction
These application notes provide a comprehensive protocol for assessing the mutagenic potential of Montelukast (B128269) sulfoxide (B87167) using the in vitro Bacterial Reverse Mutation Test, commonly known as the Ames test. This protocol is designed for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical impurities. Montelukast sulfoxide, an impurity of the asthma medication Montelukast, has been evaluated and found to be non-mutagenic in the Ames test.[1][2][3][4] This document outlines the principles of the Ames test, a detailed experimental protocol based on the OECD 471 guideline and the Ames MPF Penta I assay, and representative data presentation.
The Ames test is a widely used, rapid, and sensitive short-term bacterial assay for the identification of substances that can cause gene mutations.[5][6][7][8][9][10] It utilizes specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[5][6][7][10] The test assesses the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium lacking it.[5][7]
Principle of the Ames Test
The fundamental principle of the Ames test is the detection of reverse mutations in amino acid-requiring bacterial strains when exposed to a potential mutagen.[5][7] The tester strains are engineered to be highly sensitive to mutagens by incorporating features such as increased cell wall permeability and deficiencies in DNA repair mechanisms. The assay is conducted both in the absence and presence of a metabolic activation system (S9 mix), which is typically a rat liver homogenate.[11] This is crucial as some substances are not mutagenic themselves but can be converted to mutagens by metabolic processes in the liver.[11] An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates a mutagenic potential.
Experimental Protocol: Ames MPF Penta I Assay
The following protocol is based on the miniaturized liquid format of the Ames test, specifically the Ames MPF Penta I assay, which has been used for the assessment of this compound.[3][12] This method offers the advantages of requiring smaller amounts of test substance and higher throughput.
Materials and Reagents
-
Test Substance: this compound
-
Bacterial Tester Strains:
-
Salmonella typhimurium: TA98, TA100, TA1535, TA1537
-
Escherichia coli: WP2uvrA, WP2[pKM101]
-
-
Metabolic Activation System: Aroclor 1254-induced or Phenobarbital/β-naphthoflavone-induced rat liver S9 fraction and cofactor solution (S9 mix).
-
Media and Buffers:
-
Growth medium (e.g., Nutrient Broth)
-
Exposure medium
-
Indicator medium (lacking the specific amino acid and containing a pH indicator)
-
-
Positive Controls:
-
Without S9 mix: Sodium azide, 2-nitrofluorene, 9-aminoacridine, 4-nitroquinoline-N-oxide
-
With S9 mix: 2-aminoanthracene, Benzo[a]pyrene
-
-
Negative Control: Vehicle used to dissolve the test substance (e.g., Dimethyl sulfoxide - DMSO).
-
Apparatus:
-
384-well microplates
-
24-well plates
-
Incubator (37°C)
-
Microplate reader or visual inspection system
-
Pipettes and sterile tips
-
Experimental Procedure
-
Preparation of Bacterial Cultures: Inoculate the tester strains from frozen stocks into growth medium and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
-
Preparation of Test Substance and Controls: Prepare a range of concentrations of this compound. The highest concentration should be 5 mg/plate or 5 µl/plate for soluble, non-cytotoxic substances, or up to the limit of solubility or cytotoxicity.[5][11] Prepare appropriate dilutions of positive and negative controls.
-
Exposure:
-
In 24-well plates, combine the bacterial culture, the test substance at various concentrations (or positive/negative controls), and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Typically, six concentrations of the test substance are tested in triplicate.
-
Incubate the plates for 90 minutes at 37°C with shaking.
-
-
Distribution and Incubation:
-
Following the exposure period, add an indicator medium that lacks the required amino acid to each well of the 24-well plates.
-
Distribute the contents of each well from the 24-well plate into 48 wells of a 384-well plate.
-
Incubate the 384-well plates for 48 hours at 37°C.
-
-
Data Collection and Analysis:
-
During incubation, bacteria that have undergone a reverse mutation will grow, leading to a decrease in the pH of the medium. This pH change results in a color change of the indicator dye (e.g., from purple to yellow).
-
The number of wells with a color change (revertant wells) is counted for each concentration of the test substance and the controls.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant wells, and this increase is reproducible and statistically significant. A doubling of the number of revertant wells compared to the negative control is often used as a preliminary indicator of mutagenicity.
-
Data Presentation
The quantitative results of the Ames test for this compound should be summarized in tables to allow for clear comparison. The following tables are illustrative examples of how to present the data for a non-mutagenic result, as was found for this compound.
Table 1: Mutagenicity of this compound in S. typhimurium Strains without Metabolic Activation (-S9)
| Concentration (µ g/well ) | TA98 (Mean Revertant Wells ± SD) | TA100 (Mean Revertant Wells ± SD) | TA1535 (Mean Revertant Wells ± SD) | TA1537 (Mean Revertant Wells ± SD) |
| Vehicle Control (DMSO) | 3 ± 1 | 10 ± 2 | 5 ± 2 | 8 ± 2 |
| 10 | 4 ± 2 | 11 ± 3 | 6 ± 1 | 9 ± 3 |
| 50 | 3 ± 1 | 12 ± 2 | 5 ± 2 | 8 ± 2 |
| 100 | 4 ± 2 | 11 ± 3 | 6 ± 2 | 9 ± 3 |
| 500 | 3 ± 1 | 10 ± 2 | 5 ± 1 | 8 ± 2 |
| 1000 | 4 ± 2 | 12 ± 3 | 6 ± 2 | 9 ± 3 |
| Positive Control | 150 ± 15 (2-NF) | 200 ± 20 (SA) | 180 ± 18 (SA) | 160 ± 16 (9-AA) |
| Conclusion | Negative | Negative | Negative | Negative |
2-NF: 2-Nitrofluorene; SA: Sodium Azide; 9-AA: 9-Aminoacridine. Data are hypothetical and for illustrative purposes.
Table 2: Mutagenicity of this compound in S. typhimurium Strains with Metabolic Activation (+S9)
| Concentration (µ g/well ) | TA98 (Mean Revertant Wells ± SD) | TA100 (Mean Revertant Wells ± SD) | TA1535 (Mean Revertant Wells ± SD) | TA1537 (Mean Revertant Wells ± SD) |
| Vehicle Control (DMSO) | 5 ± 2 | 15 ± 3 | 8 ± 2 | 12 ± 3 |
| 10 | 6 ± 2 | 16 ± 4 | 9 ± 3 | 13 ± 2 |
| 50 | 5 ± 1 | 17 ± 3 | 8 ± 2 | 12 ± 3 |
| 100 | 6 ± 2 | 16 ± 4 | 9 ± 3 | 13 ± 2 |
| 500 | 5 ± 2 | 15 ± 3 | 8 ± 2 | 12 ± 3 |
| 1000 | 6 ± 1 | 17 ± 4 | 9 ± 3 | 13 ± 2 |
| Positive Control | 180 ± 18 (B[a]P) | 250 ± 25 (2-AA) | 220 ± 22 (2-AA) | 200 ± 20 (2-AA) |
| Conclusion | Negative | Negative | Negative | Negative |
B[a]P: Benzo[a]pyrene; 2-AA: 2-Aminoanthracene. Data are hypothetical and for illustrative purposes.
Table 3: Mutagenicity of this compound in E. coli Strains with and without Metabolic Activation (±S9)
| Strain | Metabolic Activation | Concentration (µ g/well ) | Mean Revertant Wells ± SD | Conclusion |
| WP2uvrA | -S9 | Vehicle Control | 12 ± 3 | Negative |
| 10 - 1000 | No significant increase | |||
| Positive Control (4-NQO) | 210 ± 21 | |||
| +S9 | Vehicle Control | 18 ± 4 | Negative | |
| 10 - 1000 | No significant increase | |||
| Positive Control (2-AA) | 280 ± 28 | |||
| WP2[pKM101] | -S9 | Vehicle Control | 15 ± 4 | Negative |
| 10 - 1000 | No significant increase | |||
| Positive Control (4-NQO) | 240 ± 24 | |||
| +S9 | Vehicle Control | 22 ± 5 | Negative | |
| 10 - 1000 | No significant increase | |||
| Positive Control (2-AA) | 320 ± 32 |
4-NQO: 4-Nitroquinoline-N-oxide; 2-AA: 2-Aminoanthracene. Data are hypothetical and for illustrative purposes.
Visualization of Experimental Workflow and Logic
Ames Test Experimental Workflow
The following diagram illustrates the key steps in the in vitro Ames test protocol.
Caption: Workflow for the in vitro Ames test.
Logic Diagram for Ames Test Result Interpretation
This diagram outlines the decision-making process for interpreting the results of the Ames test.
Caption: Logic for interpreting Ames test results.
Conclusion
The in vitro Ames test is a critical component of the genotoxicity assessment for pharmaceutical impurities like this compound. Based on available data, this compound is considered non-mutagenic.[1][2][3][4] The provided protocol for the Ames MPF Penta I assay offers a reliable and efficient method for confirming the absence of mutagenic potential. Adherence to standardized guidelines such as OECD 471 is essential for regulatory acceptance of the data. Clear and structured presentation of the results, as illustrated in the example tables, is crucial for accurate interpretation and reporting.
References
- 1. An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. oecd.org [oecd.org]
- 6. xenometrix.ch [xenometrix.ch]
- 7. Bacterial Reverse Mutation Test: Mini AMES Test| In Vitro and Genetic Toxicology | Syngene [syngeneintl.com]
- 8. researchgate.net [researchgate.net]
- 9. The bacterial reverse mutation test | RE-Place [re-place.be]
- 10. inotiv.com [inotiv.com]
- 11. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 12. farmacja.umed.pl [farmacja.umed.pl]
Application Notes and Protocols for Chromosomal Aberration Assays in Montelukast Sulfoxide Genotoxicity Testing
Introduction
Montelukast (B128269), a leukotriene receptor antagonist, is widely prescribed for the management of asthma and allergic rhinitis.[1] During its metabolism in the liver, Montelukast is converted into several metabolites, including Montelukast sulfoxide (B87167).[2] Montelukast sulfoxide is also considered an impurity in the final drug product.[3][4] As per regulatory requirements, it is crucial to assess the genotoxic potential of such metabolites and impurities to ensure the safety of the pharmaceutical product. Genotoxicity testing evaluates the ability of a substance to damage DNA and includes assays for gene mutations, chromosomal damage, and DNA repair.[5]
The in vitro mammalian chromosomal aberration test is a key component of the standard battery of genotoxicity tests and is used to identify substances that cause structural damage to chromosomes, known as clastogens.[5][6] This assay is conducted in accordance with the OECD Test Guideline 473.[7][8] Studies on this compound have indicated that it is non-mutagenic and non-genotoxic.[3][9][10] While found to be cytotoxic at high doses in human peripheral lymphocytes, it did not induce chromosomal aberrations.[3][9] This document provides detailed application notes and a comprehensive protocol for conducting chromosomal aberration assays to evaluate the genotoxicity of this compound.
Summary of Genotoxicity Data for this compound
The following table summarizes the existing data on the genotoxicity of this compound from various assays.
| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| In silico Prediction | Leadscope, ToxTree | N/A | N/A | Non-mutagenic | [3][9] |
| Bacterial Reverse Mutation Assay (Ames MPF Penta I) | S. typhimurium & E. coli | With and without S9 | Not specified | Non-mutagenic | [3][9] |
| In vitro Chromosomal Aberration Test | Human Peripheral Lymphocytes | With and without S9 | Not specified | Non-genotoxic | [3][9] |
| Cytotoxicity Assay | Human Peripheral Lymphocytes | Not specified | Not specified | Dose-dependent cytotoxicity | [3][9] |
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This protocol is designed to assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.
1. Principle
Cultured mammalian cells are exposed to the test article (this compound) both in the presence and absence of an exogenous metabolic activation system (S9 mix).[6] Following exposure, the cells are treated with a metaphase-arresting agent (e.g., Colcemid or colchicine), harvested, and subjected to hypotonic treatment and fixation.[11] Chromosome preparations are then stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[12]
2. Materials and Reagents
-
Test Article: this compound (purity >95%)[4]
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes (HPBLs).[6]
-
Culture Medium: Ham's F12 for CHO cells, RPMI-1640 for HPBLs, supplemented with fetal bovine serum (FBS), and antibiotics.
-
Metabolic Activation System: S9 fraction from the liver of rats pre-treated with an inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), and a cofactor-containing solution (S9 mix).
-
Positive Controls:
-
Without S9 activation: Mitomycin C (MMC) or Cytosine Arabinoside (Ara-C).
-
With S9 activation: Cyclophosphamide (CP) or Benzo[a]pyrene (B[a]P).
-
-
Negative/Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Other Reagents: Colcemid/Colchicine, Trypsin-EDTA, Hypotonic solution (e.g., 0.075 M KCl), Fixative (Methanol:Glacial Acetic Acid, 3:1 v/v), Giemsa stain.
3. Experimental Procedure
3.1. Cell Culture and Treatment
-
Seed the cells in culture flasks or plates and incubate until they reach approximately 50-60% confluency.
-
Prepare at least three analyzable concentrations of this compound, determined from a preliminary cytotoxicity assay. The highest concentration should induce approximately 50% cytotoxicity or be 5 mg/mL (or 10 mM), whichever is lower.[13]
-
Expose the cell cultures to the vehicle control, positive controls, and the selected concentrations of this compound.
3.2. Treatment Schedule
-
Short-term treatment (3-6 hours) with S9: Expose cells to the test article in the presence of S9 mix for 3-6 hours. Then, wash the cells and add fresh medium.
-
Short-term treatment (3-6 hours) without S9: Expose cells to the test article without S9 mix for 3-6 hours. Then, wash the cells and add fresh medium.
-
Continuous treatment (18-24 hours) without S9: Expose cells to the test article for the entire duration until harvesting.
3.3. Cell Harvesting
-
Add a metaphase-arresting agent (e.g., Colcemid) to the cultures 1-3 hours before harvesting. The total culture time from the beginning of treatment should be approximately 1.5 to 2 normal cell cycle lengths.
-
Harvest the cells by trypsinization (for adherent cells like CHO) or centrifugation (for suspension cultures like HPBLs).
-
Resuspend the cells in a hypotonic solution and incubate to swell the cells.
-
Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.
3.4. Chromosome Preparation and Analysis
-
Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air-dry.
-
Stain the slides with Giemsa solution.
-
Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges, gaps).[12]
-
Record the frequency of polyploid and endoreduplicated metaphases.
4. Data Analysis and Interpretation
-
Calculate the percentage of cells with structural chromosomal aberrations for each treatment group.
-
Determine the Mitotic Index (MI) to assess cytotoxicity.
-
Analyze the data for a statistically significant, dose-dependent increase in the frequency of aberrant cells compared to the negative control, using an appropriate statistical method (e.g., Chi-square test).
-
A test substance is considered positive if it produces a statistically significant and dose-dependent increase in structural chromosomal aberrations.[12]
Visualizations
Caption: Experimental workflow for the in vitro chromosomal aberration assay.
References
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmacja.umed.pl [farmacja.umed.pl]
- 4. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 5. labcorp.com [labcorp.com]
- 6. criver.com [criver.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 9. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. gov.uk [gov.uk]
- 12. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
Application Note: Isolation and Purification of Montelukast Sulfoxide from Degradation Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is widely used in the management of asthma and allergic rhinitis. During its synthesis, storage, and under stress conditions, Montelukast can degrade to form various impurities. One of the primary degradation products is Montelukast sulfoxide (B87167), formed through the oxidation of the sulfide (B99878) moiety.[1][2] The presence of this and other impurities can impact the safety and efficacy of the final drug product.
Regulatory bodies require the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs). Therefore, obtaining pure reference standards of these impurities is crucial for developing and validating analytical methods, conducting toxicological studies, and ensuring the quality of Montelukast formulations.[3][4] This application note provides detailed protocols for the isolation and purification of Montelukast sulfoxide from degradation mixtures using preparative high-performance liquid chromatography (HPLC) and crystallization techniques.
Generation of this compound Degradation Mixture
To obtain a starting material enriched with this compound, a controlled degradation of Montelukast can be performed. Oxidative stress is the most direct route to generate the sulfoxide impurity.[5]
Protocol: Controlled Oxidation of Montelukast
-
Dissolution: Dissolve Montelukast sodium in a suitable solvent mixture, such as methanol (B129727) and water.
-
Oxidizing Agent: Add a controlled amount of an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂).[5]
-
Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 60°C) to accelerate the degradation process.[5] The reaction time can be monitored by analytical HPLC to achieve the desired conversion to the sulfoxide.
-
Quenching: Once the desired level of degradation is achieved, the reaction should be stopped. This can be done by quenching the excess oxidizing agent, for example, by adding an aqueous solution of sodium bisulfite.
-
Extraction: The mixture can then be neutralized and the Montelukast and its degradation products extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Drying and Concentration: The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude degradation mixture containing this compound.
Purification Techniques
Two primary methods for the purification of this compound are detailed below: preparative HPLC and crystallization of an amine salt.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating impurities with high purity. The following protocol is a scaled-up version based on commonly reported analytical HPLC methods for Montelukast and its impurities.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude degradation mixture in a minimal amount of a suitable solvent, ideally the mobile phase, to create a concentrated solution.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a suitable detector (e.g., UV at 285 nm).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate adjusted to pH 4 with formic acid) and acetonitrile (B52724).[6]
-
Gradient Program (Example): A linear gradient starting from a lower concentration of acetonitrile and increasing to a higher concentration over a set time can effectively separate the sulfoxide from the parent drug and other impurities.
-
Flow Rate: The flow rate should be adjusted based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Injection Volume: Inject a suitable volume of the concentrated sample solution.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure sulfoxide.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.
-
-
Purity Analysis: Analyze the purity of the isolated fraction using an analytical HPLC method.
Crystallization of Montelukast Amine Salt
Crystallization is a cost-effective method for purifying compounds. For Montelukast, forming an amine salt can facilitate the removal of the sulfoxide impurity, which may not co-crystallize as readily.[7][8]
Experimental Protocol: Crystallization
-
Formation of Montelukast Acid: The crude degradation mixture (as the sodium salt) is dissolved in a suitable solvent like toluene (B28343). The solution is then washed with a dilute acid (e.g., tartaric acid) to convert the sodium salt to the free acid.[1]
-
Amine Salt Formation: To the solution of Montelukast acid, add a suitable amine, such as isopropylamine (B41738) or tertiary-butylamine, to form the corresponding amine salt.[1][8]
-
Crystallization:
-
The amine salt is then crystallized from a suitable solvent system. A mixture of toluene and a co-solvent like isopropanol (B130326) or acetone (B3395972) can be effective.[1][8]
-
The solution is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the Montelukast amine salt, leaving the more polar sulfoxide impurity in the mother liquor.
-
-
Isolation of Purified Montelukast Amine Salt: The crystals are collected by filtration, washed with a cold solvent, and dried.
-
Liberation of Purified Montelukast: The purified Montelukast amine salt is then dissolved in a suitable solvent, and the amine is removed by washing with a dilute acid, yielding a solution of purified Montelukast.
-
Isolation of this compound from Mother Liquor: The mother liquor from the crystallization step will be enriched with this compound. This enriched mixture can be further purified by preparative HPLC as described in section 3.1 for a more efficient isolation.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 285 nm |
| Sample Load | Dependent on column capacity and resolution |
| Expected Purity | >98% |
Table 2: Crystallization Parameters
| Parameter | Value/Description |
| Salt Forming Amine | Isopropylamine or Tertiary-butylamine |
| Crystallization Solvent | Toluene/Isopropanol or Toluene/Acetone |
| Initial Purity of Montelukast | ~95% (with sulfoxide as a major impurity) |
| Purity of Montelukast after Crystallization | >99.5%[7] |
| Sulfoxide Content after Crystallization | <0.1% in the purified Montelukast[7] |
Visualizations
Experimental Workflow
Caption: Workflow for generation and purification of this compound.
Logical Relationship
Caption: Relationship between Montelukast, its sulfoxide, and the purification process.
References
- 1. WO2008126075A1 - Process for preparing montelukast and salts thereof using optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 2. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. japsonline.com [japsonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 8. WO2007012075A2 - Preparation of montelukast - Google Patents [patents.google.com]
Solid-State Characterization of Montelukast Sulfoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is widely used in the management of asthma and allergic rhinitis. During its synthesis, storage, and metabolism, Montelukast can degrade to form various impurities, with Montelukast sulfoxide (B87167) being a primary oxidative degradation product and a known human metabolite.[1][] The presence of impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, comprehensive solid-state characterization of impurities like Montelukast sulfoxide is a critical step in drug development and quality control.
This document provides a detailed overview of the analytical techniques and protocols for the solid-state characterization of this compound. Due to the limited availability of public domain experimental data for isolated this compound, this application note presents representative data and standardized protocols to guide researchers in their analytical endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | [3] |
| Molecular Formula | C35H36ClNO4S | [3][4] |
| Molecular Weight | 602.2 g/mol | [3][4] |
| CAS Number | 1152185-58-4 | [3] |
Solid-State Characterization Techniques
A typical workflow for the solid-state characterization of a pharmaceutical impurity such as this compound is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Montelukast and its Sulfoxide
Welcome to our dedicated technical support center for scientists and researchers working on the HPLC analysis of Montelukast and its related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your chromatographic separation of Montelukast and its critical sulfoxide (B87167) impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in Montelukast samples?
A1: The most common process and degradation impurity is Montelukast sulfoxide. This impurity can exist as two diastereomers (cis and trans) and its formation is often related to oxidative stress.[1] It is crucial to effectively separate the sulfoxide from the parent Montelukast peak for accurate quantification and stability assessment.
Q2: What type of HPLC column is best suited for separating Montelukast and its sulfoxide?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of Montelukast and its sulfoxide.[2][3][4] The nonpolar nature of the C18 stationary phase provides good retention and resolution for the relatively hydrophobic Montelukast and its related impurities. Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are frequently reported to provide efficient separation.[2][4][5]
Q3: What are the typical mobile phase compositions used for this separation?
A3: The mobile phase for separating Montelukast and its sulfoxide is typically a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a commonly used organic modifier, often mixed with a buffer such as sodium acetate (B1210297) or potassium dihydrogen phosphate.[2][6] The pH of the aqueous phase is a critical parameter for optimizing separation and is often adjusted to be in the acidic to neutral range.[3][6]
Q4: At what wavelength should I monitor the separation of Montelukast and its sulfoxide?
A4: UV detection is commonly employed for the analysis of Montelukast and its sulfoxide. The optimal wavelength for detection is typically in the range of 238 nm to 355 nm.[5][6] A wavelength of 285 nm has also been reported to be effective.[2]
Troubleshooting Guide
Issue: Poor Resolution Between Montelukast and Sulfoxide Peaks
Q: My chromatogram shows overlapping or poorly resolved peaks for Montelukast and its sulfoxide impurity. What steps can I take to improve the separation?
A: Poor resolution is a common challenge in this analysis. The following troubleshooting guide will walk you through a systematic approach to enhance the separation between your analytes of interest.
Caption: Troubleshooting workflow for poor resolution.
Step-by-step guidance:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer is a primary factor influencing retention and resolution.
-
If peaks are eluting too close to the void volume (too early): Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention times of both compounds, potentially providing better separation.
-
If retention times are excessively long: A modest increase in the organic solvent percentage can decrease analysis time, but be cautious as this may also reduce resolution.
-
-
Adjust Mobile Phase pH: Montelukast is an acidic compound, and its retention on a reversed-phase column is sensitive to the pH of the mobile phase.
-
Slightly lowering the pH of the aqueous buffer (e.g., from 6.5 to 4.0) can increase the hydrophobicity of Montelukast and its sulfoxide, leading to longer retention times and potentially improved resolution.[6]
-
-
Evaluate Column Performance: Over time, HPLC columns can degrade, leading to poor peak shape and loss of resolution.
-
If you observe peak tailing or broadening, try replacing your current column with a new one of the same type.
-
If a new column of the same type does not improve resolution, consider trying a C18 column from a different manufacturer. Subtle differences in silica (B1680970) chemistry and bonding can significantly impact selectivity.
-
-
Consider a Gradient Elution: If an isocratic method is not providing adequate separation, a gradient elution program can be developed.[4][5] Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can help to sharpen the peaks and improve the separation of closely eluting compounds.
Quantitative Data Summary
The following tables summarize key parameters from various published HPLC methods for the separation of Montelukast and its impurities.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250x4.6 mm, 5 µm)[2] | Eclipse XD8 C18 (250x4.6 mm, 5 µm)[5] | Atlantis dC18 (250x4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile: 1mM Sodium Acetate buffer (pH 6.3) (90:10 v/v)[2] | Gradient of 0.1% Orthophosphoric acid and Acetonitrile:Water (80:20)[5] | Gradient of 0.1% Orthophosphoric acid and Acetonitrile:Water (95:5)[4] |
| Flow Rate | 1.5 mL/min[2] | 0.4 mL/min[5] | 1.5 mL/min[4] |
| Detection | 285 nm[2] | Not Specified | Not Specified |
| Montelukast Retention Time | ~3.4 min[2] | Not Specified | ~13.9 min[4] |
Table 2: System Suitability Parameters
| Parameter | Method 1 |
| Tailing Factor | 1.25[2] |
| Theoretical Plates | 1278[2] |
| Relative Standard Deviation (RSD) of replicate injections | 0.5%[2] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Montelukast
This protocol is based on a validated method for the estimation of Montelukast in bulk and tablet dosage forms.[2]
1. Materials and Reagents:
-
Montelukast Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Sunfire C18 (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and 1 mM sodium acetate buffer (pH adjusted to 6.3 with acetic acid) in a 90:10 v/v ratio.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection Wavelength: 285 nm.[2]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Mobile Phase: Prepare 1 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water. Adjust the pH to 6.3 using acetic acid. Mix with acetonitrile in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Montelukast sodium standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with the mobile phase.[2]
-
Working Standard Solutions: Prepare further dilutions from the stock solution to obtain concentrations in the desired range (e.g., 1-100 µg/mL) using the mobile phase.[2]
4. Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Montelukast sodium and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[2]
5. System Suitability and Analysis:
-
Inject the standard solution five times and check for system suitability parameters like theoretical plates, tailing factor, and RSD of peak areas.[2]
-
Once the system suitability is established, inject the standard and sample solutions for analysis.
Protocol 2: Gradient RP-HPLC Method for Montelukast and its Impurities
This protocol is based on a method developed for the determination of Montelukast and its impurities, including those formed during forced degradation studies.[4]
1. Materials and Reagents:
-
Montelukast Sodium reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Orthophosphoric Acid (OPA) (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV or PDA detector.
-
Column: Atlantis dC18 (250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[4]
-
Mobile Phase B: A mixture of water and acetonitrile (5:95 v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Gradient Program:
-
0-10 min: 60-70% B
-
10-15 min: 70-90% B
-
15-20 min: 90-100% B
-
20-30 min: 100% B
-
30-32 min: 100-60% B
-
32-40 min: 60% B[4]
-
-
Detection: As per requirement (e.g., 238 nm).
3. Preparation of Solutions:
-
Mobile Phase: Prepare Mobile Phase A and B as described above. Filter and degas before use.
-
Standard and Sample Solutions: Prepare the standard and sample solutions in a suitable diluent (e.g., a mixture of acetonitrile and water).
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared standard and sample solutions.
-
Process the chromatograms to identify and quantify Montelukast and its impurities based on their retention times relative to the main peak.
References
- 1. farmacja.umed.pl [farmacja.umed.pl]
- 2. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
How to prevent Montelukast oxidation to sulfoxide during sample storage and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Montelukast (B128269) to Montelukast sulfoxide (B87167) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Montelukast sulfoxide and why is its formation a concern?
A1: this compound is the primary oxidative degradation product of Montelukast. Its formation is a concern because it is considered an inactive impurity. The presence of this compound reduces the effective concentration of the active pharmaceutical ingredient (API), Montelukast, potentially impacting the accuracy of analytical results and the efficacy of the drug product.
Q2: What are the main factors that cause the oxidation of Montelukast?
A2: Montelukast is susceptible to degradation under several conditions. The primary factors that promote its oxidation to sulfoxide are exposure to:
-
Light: Particularly UV light, but also daylight, can cause significant degradation.[1][2][3]
-
Oxidizing Agents: Contact with oxidizing agents, such as peroxides, can rapidly convert Montelukast to its sulfoxide.[1][2]
-
Heat: Elevated temperatures can accelerate the degradation process.[4]
-
Acidic Conditions: Montelukast degrades rapidly in acidic solutions.[1][2]
Q3: How should I store my Montelukast analytical standards and samples to minimize oxidation?
A3: To ensure the stability of your Montelukast samples, the following storage practices are recommended:
-
Protect from Light: Always store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[1][3]
-
Control Temperature: For short-term storage (up to 48 hours), refrigeration at 2-8°C is advisable. For long-term storage of plasma samples, temperatures of -70°C or -80°C have been shown to maintain stability for at least 30 days.[5]
-
Use Appropriate Solvents: Methanol (B129727) is a commonly used solvent for Montelukast. Solutions in 70% methanol have been reported to be more stable against photodegradation compared to other solvent compositions.[1][2]
-
Inert Atmosphere: For maximum protection, especially for long-term storage of primary standards, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Levels of this compound
This guide provides a step-by-step approach to troubleshoot the appearance of high levels of this compound in your analytical runs.
dot
Caption: Troubleshooting workflow for high this compound levels.
Guide 2: Addressing Poor Peak Shape for Montelukast or Sulfoxide
Peak tailing is a common issue that can affect the accuracy of quantification. This guide helps you diagnose and resolve this problem.
dot
Caption: Troubleshooting guide for HPLC peak tailing.
Data and Protocols
Montelukast Stability Data
The following table summarizes the stability of Montelukast under various storage conditions. It is important to note that the rate of degradation can be influenced by factors such as the purity of the solvent and the presence of trace contaminants.
| Matrix/Solvent | Storage Condition | Duration | Montelukast Remaining/Sulfoxide Formed | Reference |
| Methanol Solution | 65°C in H2O2 | Not specified | Rapid degradation, S-oxide is the major product | [1][2] |
| Methanol Solution | Daylight Exposure | 1 week | >20% decrease in potency | [1][2] |
| Chewable Tablets | Daylight Exposure | 2 weeks | ~10% decrease, S-oxide is a major photoproduct | [1][2] |
| Chewable Tablets | 40°C / 75% RH | 6 months | S-oxide detected as a major degradation product | [1][2] |
| Human Plasma | -70°C | 30 days | >94.7% stable, no evidence of degradation | [5] |
| Human Plasma | -80°C | Not specified | Stable during storage | [6] |
| Human Plasma | Freeze-Thaw Cycles (3 cycles) | Not specified | Stable | [7] |
| Human Plasma | Autosampler (Room Temp) | 76 hours | Stable | [7] |
Experimental Protocols
-
Standard Preparation:
-
Prepare stock solutions of Montelukast in HPLC-grade methanol.
-
Use amber volumetric flasks to protect from light.
-
Store stock solutions at 2-8°C for short-term use (up to one week) and at -20°C or lower for longer-term storage.
-
-
Sample Preparation (for analysis):
-
Dilute stock solutions or prepared samples to the final concentration using the mobile phase or a solvent compatible with the mobile phase.
-
Use amber autosampler vials.
-
Analyze samples as soon as possible after preparation. If there is a delay, store the vials in the autosampler at a controlled, cool temperature (e.g., 4-10°C).
-
-
Biological Sample Handling (Plasma):
-
Collect blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge to separate plasma as soon as possible.
-
Immediately transfer the plasma to labeled polypropylene (B1209903) tubes and freeze at -70°C or -80°C until analysis.[5][6]
-
Perform extraction procedures (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction) promptly after thawing the samples.
-
This is a general-purpose stability-indicating HPLC method adapted from published literature. Method optimization may be required for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient or isocratic elution with a mobile phase consisting of:
-
Aqueous phase: 0.01 M potassium dihydrogen phosphate (B84403) buffer, with the pH adjusted to 4.0 with phosphoric acid.
-
Organic phase: Acetonitrile.
-
Example Gradient: Start with a higher aqueous percentage and gradually increase the acetonitrile percentage.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 355 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening for Montelukast sulfoxide in RP-HPLC
Technical Support Center: Montelukast Sulfoxide (B87167) Analysis by RP-HPLC
Welcome to our dedicated technical support center for troubleshooting issues related to the analysis of Montelukast sulfoxide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges such as peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in RP-HPLC?
A1: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar sulfoxide group and any basic functional groups in the this compound molecule, leading to tailing.[1][3][4] This is particularly prevalent when the mobile phase pH is above 3.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic or basic functional groups of this compound, the molecule can exist in multiple ionization states, causing peak distortion.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause tailing.[2][3]
-
Metal Contamination: Interactions between this compound and trace metals in the column, tubing, or frits can cause peak tailing.[2]
Q2: How does peak broadening differ from peak tailing, and what causes it for this compound?
A2: While peak tailing is an asymmetry of the peak, peak broadening (or band broadening) is an increase in the peak width, which can be symmetrical. Both can lead to a loss of resolution. Common causes for peak broadening of this compound include:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broader peaks.[2][3]
-
Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a broad peak.[2][5]
-
Poor Column Efficiency: An old or poorly packed column will exhibit reduced efficiency, leading to broader peaks.[6]
Q3: What is an acceptable tailing factor for a chromatographic peak?
A3: An ideal peak has a tailing factor (Tf) of 1.0. Generally, a tailing factor greater than 1.2 indicates significant tailing that may require investigation.[7] However, for many assays, a tailing factor up to 1.5 may be acceptable.[4] Values exceeding 2.0 are typically considered unacceptable for quantitative analysis as they can compromise peak integration and resolution.[7]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve peak tailing and broadening issues for this compound.
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting peak tailing.
Secondary interactions with silanol groups are a primary cause of tailing for polar and ionizable compounds.[3] this compound contains a carboxylic acid group and a quinoline (B57606) ring, which can be protonated.
-
Problem: The mobile phase pH may be in a range where residual silanols on the silica (B1680970) packing are ionized and can interact with the analyte.
-
Solution: Adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 will protonate the silanol groups, minimizing these secondary interactions.[3] Ensure your column is stable at low pH.
-
Experimental Protocol:
-
Prepare mobile phases with the same organic modifier and buffer salt concentration but with pH values adjusted to 3.5, 3.0, and 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Equilibrate the column with each mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound and compare the peak shape, tailing factor, and retention time at each pH.
-
| Mobile Phase pH | Tailing Factor (Illustrative) | Retention Time (min, Illustrative) |
| 5.0 | 2.1 | 8.5 |
| 3.5 | 1.5 | 9.2 |
| 3.0 | 1.2 | 9.8 |
| 2.5 | 1.1 | 10.5 |
The choice of column and its condition are critical for good peak shape.
-
Problem: The column may be old, contaminated, or the stationary phase may not be suitable for analyzing a polar compound like this compound.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize exposed silanol groups.[1][3]
-
Consider Alternative Stationary Phases: For compounds with sulfoxide groups, a phenyl-hexyl or biphenyl (B1667301) stationary phase can offer alternative selectivity and potentially better peak shape due to π-π interactions.[8]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).[7] If a guard column is used, replace it.
-
The sample itself or the way it is introduced can cause peak shape problems.
-
Problem: Sample overload or a mismatch between the sample solvent and the mobile phase.
-
Solutions:
-
Reduce Injection Volume/Concentration: Systematically reduce the amount of sample injected to see if the peak shape improves.[2][3]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[5] If a stronger solvent must be used, keep the injection volume as small as possible.
-
Issues with the instrument can contribute to peak distortion.
-
Problem: Extra-column volume from long or wide tubing, or a partially blocked frit.
-
Solutions:
-
Minimize Tubing Length: Use short, narrow-bore tubing (e.g., 0.12 mm ID) to connect the autosampler, column, and detector.[7]
-
Check for Blockages: If the backpressure is high and peaks are distorted, the column inlet frit may be blocked. Reversing and flushing the column (if the manufacturer allows) or replacing the frit may resolve the issue.[3][4]
-
Guide 2: Mitigating Peak Broadening
For issues with broad peaks, consider the following logical relationships:
Caption: A decision tree for troubleshooting peak broadening.
-
Prepare Stock Solution: Dissolve this compound in a strong solvent like acetonitrile or methanol to create a concentrated stock solution.
-
Test Injection Solvents:
-
Dilute the stock solution in your initial mobile phase (e.g., 50:50 acetonitrile:water with buffer).
-
Dilute the stock solution in 100% acetonitrile.
-
Inject the same concentration and volume of each and compare the peak widths.
-
-
Test Injection Volumes:
-
Using the sample dissolved in the mobile phase, inject increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
Monitor the peak width and shape to identify the point at which column overload begins.
-
| Injection Solvent | Injection Volume (µL) | Peak Width at Half Height (sec, Illustrative) |
| Mobile Phase | 5 | 3.2 |
| 100% Acetonitrile | 5 | 4.8 |
| Mobile Phase | 10 | 3.3 |
| Mobile Phase | 20 | 5.1 (overload begins) |
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. halocolumns.com [halocolumns.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Improving mass spectrometry ionization efficiency for Montelukast sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization efficiency of Montelukast sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of Montelukast sulfoxide in mass spectrometry?
A1: this compound, being a major metabolite and degradation product of Montelukast, is more polar than the parent drug due to the addition of a sulfoxide group. In electrospray ionization (ESI), it readily forms a protonated molecule [M+H]⁺ in positive ion mode. Its molecular weight is 602 g/mol , and this is a key ion to monitor in LC-MS analysis.[1]
Q2: Which ionization technique is better for this compound: ESI or APCI?
A2: Electrospray ionization (ESI) is generally preferred for the analysis of Montelukast and its metabolites, including the sulfoxide, as they are polar compounds.[1][2] ESI is well-suited for molecules that are already ionized in solution. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds and may be less susceptible to matrix effects in some cases.[3] However, given the polar nature of the sulfoxide, ESI is the recommended starting point. A comparison of the two techniques may be beneficial if ESI results are suboptimal.
Q3: What are the common adducts observed for this compound in ESI-MS?
A3: In positive mode ESI, besides the protonated molecule [M+H]⁺, you may also observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in the mobile phase or sample. In negative ion mode, adducts with mobile phase modifiers like formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ can be seen.
Q4: How can I confirm that the peak I'm seeing is indeed this compound?
A4: Confirmation should be done using tandem mass spectrometry (MS/MS). By isolating the precursor ion (e.g., m/z 602) and inducing fragmentation, you can observe characteristic product ions. While specific fragmentation patterns for this compound are not extensively documented in publicly available literature, they would be expected to be similar to Montelukast with modifications due to the sulfoxide group. A reference standard of this compound is highly recommended for unequivocal identification.
Troubleshooting Guide
Low Signal Intensity / Poor Ionization Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | The pH of the mobile phase significantly impacts the ionization efficiency in ESI. For positive ion mode, a lower pH (acidic mobile phase) promotes protonation. - Recommendation: Add 0.1% formic acid or 0.1% acetic acid to the mobile phase.[4] Formic acid is generally more effective at lowering the pH.[4] |
| Inappropriate Mobile Phase Composition | The organic solvent and its proportion in the mobile phase affect droplet formation and desolvation. - Recommendation: Acetonitrile (B52724) is a commonly used organic solvent for Montelukast analysis.[1] Vary the gradient or isocratic composition to find the optimal solvent strength for elution and ionization. |
| Inefficient Desolvation | Incomplete desolvation of the ESI droplets can lead to reduced ion release. - Recommendation: Optimize the drying gas flow rate and temperature in the MS source. Increase the temperature and flow rate gradually, monitoring the signal intensity. Be cautious of excessively high temperatures that could cause thermal degradation. |
| Ion Source Contamination | Contaminants in the ion source can suppress the signal of the analyte. - Recommendation: Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's protocol. |
| Choice of Ionization Source | While ESI is generally preferred, it might not be optimal for your specific sample matrix. - Recommendation: If available, try an APCI source. APCI can be more effective for less polar compounds and may be less prone to certain matrix effects.[2][3] |
Signal Suppression/Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Endogenous components from the sample matrix (e.g., phospholipids (B1166683) from plasma) can co-elute with this compound and suppress its ionization.[5] - Recommendation 1 (Chromatographic): Modify the LC gradient to improve the separation of the analyte from interfering matrix components. A shallower gradient can enhance resolution. - Recommendation 2 (Sample Preparation): Employ a more rigorous sample preparation method. If using protein precipitation, consider switching to solid-phase extraction (SPE) for a cleaner sample extract. |
| High Salt Concentration in the Sample | Non-volatile salts in the final sample can severely suppress the ESI signal. - Recommendation: Ensure that the final sample solution is free of non-volatile buffers (e.g., phosphate (B84403) buffers). If salts are necessary for extraction, perform a desalting step. |
| Use of a Stable Isotope-Labeled Internal Standard | To compensate for matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard. The SIL-IS will co-elute and experience similar ionization suppression or enhancement as the analyte, leading to more accurate quantification. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general procedure for the extraction of Montelukast and its metabolites from plasma.
Materials:
-
Human plasma sample
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Generic LC-MS/MS Method for Montelukast and this compound
This is a starting point for method development. Optimization will be required for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Drying Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Montelukast: Precursor Ion (m/z) 586.2 -> Product Ions (e.g., 422.1, 440.2)[6]
-
This compound: Precursor Ion (m/z) 602.2 -> Product Ions (To be determined empirically by infusing a standard)
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting logic for low this compound signal in LC-MS.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Resolving co-elution of Montelukast sulfoxide with other degradation products
Welcome to the technical support center for the analysis of Montelukast (B128269) and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during their experiments, with a focus on the co-elution of Montelukast sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Montelukast?
A1: Montelukast is susceptible to degradation under various stress conditions. Common degradation products include Montelukast sulfoxide (formed via oxidation), the cis-isomer of Montelukast (formed under photolytic conditions), and products of hydrolysis under acidic and basic conditions.[1][2][3][4][5] Forced degradation studies have shown that Montelukast degrades significantly in acidic and oxidative environments.[1][5]
Q2: Why is the resolution of this compound from other components challenging?
A2: this compound is a major oxidative degradation product and can be challenging to separate from the parent drug and other degradation products due to their similar polarities and chromatographic behavior.[6] Achieving baseline separation requires careful optimization of chromatographic conditions.
Q3: What type of HPLC column is best suited for separating Montelukast and its degradation products?
A3: Reversed-phase columns, particularly C18 columns, are most commonly used and have demonstrated successful separation of Montelukast from its process impurities and degradation products.[1][2] Other stationary phases like phenyl columns have also been utilized.[4] The choice of column will depend on the specific separation requirements.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most definitive way to identify the this compound peak is by using a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS).[2][4] The mass-to-charge ratio (m/z) of the sulfoxide will be higher than that of Montelukast due to the addition of an oxygen atom. Alternatively, a reference standard of this compound can be used for comparison of retention times.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with Montelukast or other degradation products.
Problem: Poor resolution between this compound and an adjacent peak.
Solution Workflow:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. farmacja.umed.pl [farmacja.umed.pl]
Enhancing the resolution of cis- and trans-isomers of Montelukast sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of cis- and trans-isomers of Montelukast (B128269) sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic techniques used for separating Montelukast sulfoxide isomers?
A1: The most common techniques for resolving stereoisomers of Montelukast and its impurities, including the sulfoxide isomers, are Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3][4][5] Both methods have demonstrated success in separating the enantiomers of Montelukast, and these methods are also capable of separating the diastereomeric sulfoxide impurities.[1][3][6]
Q2: Which type of stationary phase is most effective for this separation?
A2: Chiral stationary phases (CSPs) are essential for resolving the enantiomers of Montelukast and its sulfoxide impurity. Polysaccharide-based chiral columns, such as those with amylose (B160209) derivatives, have proven to be particularly effective. The Chiralpak AS-H column, which is an amylose-based stationary phase, has been successfully used in several reported methods.[2][4][5][6][7] Another effective stationary phase mentioned is the USP L51 packing material.[1][3]
Q3: What mobile phase compositions are recommended for HPLC and SFC methods?
A3: For NP-HPLC, a mobile phase consisting of a mixture of n-hexane, ethanol (B145695), and an acidic modifier like propionic acid is effective.[1][3] A typical composition could be n-hexane:ethanol:propionic acid (85:15:0.7, v/v/v).[1] For SFC, a common mobile phase is a mixture of supercritical carbon dioxide (CO2) and an alcohol modifier, such as 2-propanol.[2][4][5][7] A frequently cited ratio is CO2:2-Propanol (85:15, v/v).[2][4][5][7]
Q4: What are the typical retention times for the this compound isomers?
A4: While specific retention times for the cis and trans isomers of this compound are not detailed in the provided search results, the separation of Montelukast enantiomers can provide an expected range. In one SFC method, the retention times for Montelukast and its S-enantiomer were approximately 10.65 and 12.5 minutes, respectively.[7] The sulfoxide diastereomers would elute in a similar timeframe, and their specific retention times would need to be determined experimentally under the chosen chromatographic conditions.
Troubleshooting Guides
Problem 1: Poor resolution between the cis- and trans-isomer peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The selectivity of the chiral stationary phase is critical. If resolution is poor, consider screening different chiral columns. Amylose-based columns like Chiralpak AS-H have shown good selectivity.[2][4][5][7] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly impacts resolution. For HPLC, systematically vary the ratio of n-hexane to ethanol and the concentration of the acidic modifier.[1] For SFC, adjust the percentage of the alcohol co-solvent (e.g., 2-propanol).[2][4][7] |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Experiment with flow rates in the range of 1.0 to 2.0 mL/min for HPLC and SFC.[1][3][7] |
| Inadequate Column Temperature | Temperature can affect the kinetics of binding to the stationary phase. Optimize the column temperature, trying a range from 20°C to 35°C. A temperature of 30°C has been reported to provide good resolution.[1][3] |
Problem 2: Peak tailing or fronting.
| Possible Cause | Suggested Solution |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. An injection volume of 20 µL has been used successfully.[1][3][7] |
| Incompatible Sample Solvent | The solvent used to dissolve the sample should be compatible with the mobile phase. For normal-phase methods, using a solvent like ethanol is a good starting point.[4][7] Ensure the sample diluent is miscible with the mobile phase to prevent peak distortion.[1] |
| Column Contamination or Degradation | Impurities from previous injections can accumulate on the column, affecting peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 3: Irreproducible retention times.
| Possible Cause | Suggested Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. For SFC, ensure a consistent supply and pressure of supercritical CO2. |
| Unstable Column Temperature | Use a column oven to maintain a constant and uniform temperature throughout the analysis.[1][3] |
| System Leaks | Check the HPLC or SFC system for any leaks, as this can cause pressure fluctuations and affect retention times. |
Experimental Protocols
NP-HPLC Method for Resolution of this compound Isomers
This method is adapted from a procedure for the separation of Montelukast enantiomers and is capable of resolving the sulfoxide diastereomers.[1][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: USP L51 packing material (e.g., Amylose-based chiral column), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, and propionic acid. A starting composition of 85:15:0.7 (v/v/v) can be used and optimized.[1]
-
Sample Preparation: Dissolve the sample containing this compound in ethanol.[7]
SFC Method for Resolution of this compound Isomers
This method is based on a published procedure for the separation of Montelukast enantiomers.[2][4][7]
-
Chromatographic System: Supercritical Fluid Chromatography (SFC) system with a UV detector.
-
Column: Chiralpak AS-H, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Supercritical CO2 and 2-Propanol in a ratio of 85:15 (v/v).[2][4][7]
-
Flow Rate: 2.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL.[7]
-
Sample Preparation: Dissolve the sample in ethanol to a concentration of approximately 10 µg/mL.[4][7]
Quantitative Data Summary
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Stationary Phase | USP L51 | [1][3] |
| Mobile Phase | n-hexane:ethanol:propionic acid | [1][3] |
| Flow Rate | 1.0 mL/min | [1][3] |
| Column Temperature | 30°C | [1][3] |
| Detection Wavelength | 284 nm | [1][3] |
| Injection Volume | 20 µL | [1][3] |
| Resolution (Rs) | > 2.2 | [1][3][6] |
Table 2: SFC Method Parameters and Performance
| Parameter | Value | Reference |
| Stationary Phase | Chiralpak AS-H (Amylose-based) | [2][4][7] |
| Mobile Phase | Supercritical CO2 : 2-Propanol (85:15) | [2][4][7] |
| Flow Rate | 2.0 mL/min | [7] |
| Column Temperature | 25°C | [7] |
| Detection Wavelength | 230 nm | [4][7] |
| Injection Volume | 20 µL | [7] |
| Resolution (Rs) | > 2.0 | [7] |
Visualizations
Caption: Experimental workflow for the separation of this compound isomers.
Caption: Troubleshooting logic for improving isomer resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
Technical Support Center: Method Refinement for Low-Level Detection of Montelukast Sulfoxide Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the low-level detection of Montelukast (B128269) sulfoxide (B87167) impurity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Montelukast sulfoxide impurity.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Montelukast and this compound | Inadequate mobile phase composition. | Optimize the mobile phase. A gradient elution is often necessary to achieve good separation.[1] Experiment with different ratios of organic modifiers (acetonitrile or methanol) and aqueous buffers. Adjusting the pH of the mobile phase can also significantly impact resolution.[1] |
| Inappropriate column selection. | C18 reverse-phase columns are commonly used for Montelukast analysis.[1] Consider using a high-resolution column with a smaller particle size (e.g., < 3 µm) to improve efficiency and resolution. | |
| Flow rate is not optimal. | Vary the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the run time. | |
| Peak Tailing for Montelukast or Sulfoxide Peak | Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. |
| Mobile phase pH is close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 2 units away from the pKa of Montelukast and its sulfoxide impurity to ensure consistent ionization. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Sensitivity for this compound Impurity | Suboptimal detection wavelength. | While Montelukast has a primary absorption maximum around 285 nm, the sulfoxide impurity might have a slightly different optimal wavelength.[2] Evaluate the UV spectra of both compounds to select a wavelength that provides a good response for both, or use a diode array detector to monitor multiple wavelengths. |
| High baseline noise. | Ensure proper mobile phase degassing. Use high-purity solvents and reagents. Check for leaks in the HPLC system. | |
| Inadequate sample preparation leading to low recovery. | Optimize the sample extraction procedure to ensure efficient recovery of the sulfoxide impurity from the sample matrix. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when using a gradient method. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | |
| Co-elution with Other Degradation Products | Lack of method specificity. | Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and ensure the analytical method can separate the this compound peak from all other potential impurities.[3][4] |
| Inadequate chromatographic conditions. | Re-optimize the mobile phase gradient, column chemistry, and temperature to improve the separation of all degradation products. | |
| Matrix Effects from Formulation Excipients | Interference from excipients in the drug product. | Prepare a placebo sample (containing all excipients except the active pharmaceutical ingredient) and inject it to identify any interfering peaks. |
| Develop a sample preparation procedure that effectively removes interfering excipients, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Frequently Asked Questions (FAQs)
Q1: What is the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound impurity in HPLC-UV methods?
A1: The LOD and LOQ for this compound can vary depending on the specific method and instrumentation. However, validated methods have reported LOD values in the range of 0.007 to 1.31 µg/mL and LOQ values in the range of 0.025 to 3.97 µg/mL.[2][5][6]
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most definitive way to confirm the peak identity is by using a mass spectrometer (LC-MS) to determine the molecular weight of the eluting peak.[7] The molecular weight of this compound is 602 g/mol .[7] Alternatively, you can spike your sample with a certified reference standard of this compound and observe the co-elution of the peak.
Q3: What are the critical parameters to consider when developing a stability-indicating method for Montelukast?
A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. Key considerations include:
-
Forced Degradation Studies: Subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][4]
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Resolution: Achieving baseline separation between Montelukast and all potential impurities, especially the sulfoxide impurity.
-
Validation: Fully validating the method according to ICH guidelines, including parameters like accuracy, precision, linearity, range, LOD, and LOQ.
Q4: Can the formation of this compound be prevented during sample preparation and analysis?
A4: Montelukast is susceptible to oxidation, which leads to the formation of the sulfoxide impurity.[8] To minimize this during analysis, it is advisable to:
-
Use freshly prepared solutions.
-
Protect solutions from light.
-
Use degassed mobile phases to remove dissolved oxygen.
-
Consider using amber vials for sample storage.
-
In some cases, the addition of an antioxidant to the sample diluent may be considered, but this must be carefully validated to ensure it does not interfere with the chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for the analysis of Montelukast and its sulfoxide impurity.
Table 1: Method Validation Parameters for this compound Impurity
| Parameter | Method 1 | Method 2 | Method 3 |
| LOD (µg/mL) | 0.033 - 0.150[5] | 0.007[6] | N/A |
| LOQ (µg/mL) | N/A | 0.025[6] | N/A |
| Linearity Range (µg/mL) | N/A | N/A | N/A |
| Accuracy (% Recovery) | N/A | 94 - 108[6] | N/A |
| Precision (%RSD) | < 1.3 (at LOQ)[5] | N/A | N/A |
Table 2: Chromatographic Conditions for Montelukast Impurity Analysis
| Parameter | Method A | Method B | Method C |
| Column | Atlantis dC18 (250 x 4.6 mm, 5 µm)[3] | Inertsil ODS 3r (250mm×4.6mm×5µm)[9] | Agilent Zorbax C18 (150 × 4.6 mm, 5µm)[10] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[3] | Methanol | 10 mM ammonium (B1175870) acetate (B1210297) (pH 4) |
| Mobile Phase B | Water:Acetonitrile (B52724) (5:95 v/v)[3] | Trifluoroacetic acid | Acetonitrile |
| Gradient/Isocratic | Gradient[3] | Isocratic (90:10 v/v)[9] | Isocratic (25:75, v/v)[10] |
| Flow Rate (mL/min) | 1.5[3] | 1.0[9] | N/A |
| Detection Wavelength (nm) | 225[11] | 350[9] | N/A |
Experimental Protocols
Detailed Methodology for a Stability-Indicating RP-HPLC Method
This protocol is a representative example based on published methods for the determination of Montelukast and its impurities.[3]
1. Materials and Reagents:
-
Montelukast Sodium Reference Standard
-
This compound Impurity Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.
-
Column: Atlantis dC18 (250 x 4.6 mm, 5 µm particle size).[3]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[3]
-
Mobile Phase B: A mixture of Water and Acetonitrile (5:95 v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 225 nm.[11]
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 60 10 70 15 90 20 100 30 100 32 60 | 40 | 60 |
4. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile in a suitable ratio (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve Montelukast Sodium and this compound reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the diluent to achieve a target concentration of Montelukast. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
5. System Suitability: Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times.
6. Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system and record the chromatograms.
7. Calculation: Calculate the amount of this compound impurity in the sample using the peak area response from the standard and sample chromatograms.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurity.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. pharmacologyjournal.in [pharmacologyjournal.in]
- 2. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Montelukat Sulfoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Montelukast sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of Montelukast sulfoxide?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the analytical method.[2] Common sources of matrix effects in plasma samples include phospholipids (B1166683), salts, and endogenous metabolites.[3]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound?
A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[4][5] While quick, it may result in a less clean extract, leaving behind phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT but may have variable recovery depending on the solvent choice and the analyte's polarity.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove interfering components, providing the cleanest extracts and reducing matrix effects significantly.[7][8] It is often considered the most effective technique for minimizing matrix effects.
Q3: I am observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?
A3: Significant ion suppression for this compound is often caused by co-eluting phospholipids from the plasma matrix.[3][9] Here's a troubleshooting workflow:
-
Improve Sample Cleanup: If you are using Protein Precipitation, consider switching to Solid-Phase Extraction (SPE) for a cleaner sample extract.[7][8] Specialized phospholipid removal plates can also be very effective.[1]
-
Optimize Chromatography: Modify your HPLC/UPLC method to improve the separation between this compound and the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and thereby lessen the matrix effect.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Potential Cause: The chosen sample preparation method is not optimal for the physicochemical properties of this compound. Due to the presence of the polar sulfoxide group, its extraction behavior will differ from the parent drug, Montelukast.
Solutions:
-
Method Comparison: Evaluate different sample preparation techniques. The table below summarizes typical recovery data for Montelukast, which can serve as a starting point for optimizing the recovery of its sulfoxide metabolite.
-
Solvent Optimization for LLE: If using LLE, experiment with different organic solvents of varying polarities to find the best recovery for this compound.
-
SPE Sorbent Selection: For SPE, test different sorbent chemistries (e.g., reversed-phase, mixed-mode cation exchange) to find the one with the highest affinity for this compound.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause: Inconsistent matrix effects across different samples are a likely cause of poor precision. This is often more pronounced with less effective sample cleanup methods like protein precipitation.
Solutions:
-
Enhance Sample Preparation: Implement a more robust sample preparation method like SPE to ensure consistent removal of matrix interferences.[7][8]
-
Internal Standard Strategy: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled version of this compound. This will help to normalize for variations in both extraction recovery and matrix effects.
-
Chromatographic Optimization: Ensure that the chromatographic peak shape is consistent and free from tailing or fronting, as poor chromatography can exacerbate variability.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Montelukast Bioanalysis
| Sample Preparation Method | Analyte | Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | Montelukast | 57.33 - 76.05 | Fast, simple, inexpensive | Less clean extract, higher matrix effects |
| Liquid-Liquid Extraction (tert-butylmethylether) | Montelukast | 53 - 62 | Good for non-polar compounds | Can have lower recovery for polar metabolites |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Montelukast | ~70.40 | High selectivity, cleanest extract, minimal matrix effects | More time-consuming and expensive |
Note: Data for Montelukast is presented as a surrogate due to the limited availability of direct comparative data for this compound. Recovery for the more polar sulfoxide metabolite may vary.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.[5]
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Overview of sample preparation workflows for this compound bioanalysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the yield of synthetic Montelukast sulfoxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Montelukast (B128269) sulfoxide (B87167). The primary application for the targeted synthesis of Montelukast sulfoxide is for its use as a reference standard for impurity analysis in the production of Montelukast.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | The purity of commercially available m-CPBA can be around 70-75%.[1] It is advisable to use a slight excess (1.1-1.2 equivalents) to ensure the reaction proceeds to completion.[1] |
| Low Reaction Temperature | While low temperatures favor the formation of the sulfoxide over the sulfone, they can also decrease the reaction rate.[1] If the reaction is sluggish, consider allowing it to slowly warm to room temperature while monitoring closely.[1] |
| Poor Solubility | Ensure that both Montelukast and the oxidant are fully dissolved in the chosen solvent. Dichloromethane (B109758) (DCM) or chloroform (B151607) are common solvents for this reaction.[1] |
| Degradation of Starting Material | Montelukast is sensitive to light and oxygen.[2][3][4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a vessel protected from light. |
Issue 2: Over-oxidation to Montelukast Sulfone
| Potential Cause | Recommended Solution |
| Excess Oxidant | Using more than 1.2 equivalents of m-CPBA can lead to the formation of the sulfone.[1] Precise measurement of the oxidant is critical. |
| Elevated Reaction Temperature | Higher temperatures can promote the oxidation of the sulfoxide to the sulfone.[5] Maintain a low temperature (e.g., 0°C to room temperature) and monitor the reaction progress carefully. |
| Prolonged Reaction Time | Extended reaction times, even with the correct stoichiometry, can result in over-oxidation.[1] Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[1] |
| Choice of Oxidant | m-CPBA is a strong oxidizing agent. Consider using a milder oxidant if over-oxidation is a persistent issue. Alternative oxidants for selective sulfide (B99878) to sulfoxide oxidation include sodium periodate, iodosylbenzene, or hydrogen peroxide with a catalyst.[6] |
Issue 3: Difficult Purification of this compound
| Potential Cause | Recommended Solution |
| Presence of m-chlorobenzoic acid (m-CBA) byproduct | The m-CBA byproduct from the m-CPBA oxidant can complicate purification. A common method to remove it is to wash the organic layer with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃).[1][7] |
| Similar Polarity of Sulfoxide and Sulfone | The sulfoxide and sulfone can have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system is crucial. A gradient elution may be necessary. |
| Degradation on Silica (B1680970) Gel | If the product degrades on silica gel, consider using a less acidic stationary phase like neutral alumina (B75360) for column chromatography.[8] Alternatively, reverse-phase chromatography can be employed.[8] |
| Co-elution with Starting Material | If the reaction has not gone to completion, the starting Montelukast may co-elute with the sulfoxide. Ensure the reaction is complete before attempting purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: this compound is a primary oxidative degradation product and metabolite of Montelukast.[3][9] Therefore, it is most commonly synthesized as a reference standard for analytical methods, such as HPLC, to quantify its presence as an impurity in Montelukast drug substance and finished products.[2]
Q2: What is the most common method for synthesizing this compound?
A2: The most frequently cited method is the direct oxidation of Montelukast using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[2]
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] A suitable mobile phase should be chosen to distinguish between the starting material (Montelukast), the desired product (this compound), and the potential over-oxidation product (Montelukast sulfone).
Q4: What are the expected yields for the synthesis of this compound?
A4: While specific yields can vary based on the reaction conditions and scale, a reported synthesis of this compound via m-CPBA oxidation followed by purification gives a yield of approximately 32.3%.
Q5: Are there alternative oxidizing agents to m-CPBA for this synthesis?
A5: Yes, various other oxidizing agents can be used for the selective oxidation of sulfides to sulfoxides. These include hydrogen peroxide in the presence of a catalyst, sodium periodate, and iodosylbenzene.[6] The choice of oxidant may depend on the desired selectivity and the functional group tolerance of the substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is adapted from the literature for the controlled oxidation of Montelukast.
Materials:
-
Montelukast
-
meta-chloroperoxybenzoic acid (m-CPBA, ~70-75% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., a mixture of DCM and methanol)
Procedure:
-
Dissolve Montelukast (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred Montelukast solution over 5-10 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC until the Montelukast starting material is consumed.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Caption: Troubleshooting logic for over-oxidation to Montelukast sulfone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
Adjusting gradient elution for complex Montelukast impurity profiling
Technical Support Center: Montelukast (B128269) Impurity Profiling
Welcome to the technical support center for Montelukast impurity profiling. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gradient elution HPLC methods for complex impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when developing a gradient HPLC method for Montelukast impurity profiling?
A1: The primary challenges include achieving adequate separation of structurally similar impurities, dealing with co-eluting peaks, managing baseline drift during the gradient, and ensuring method robustness.[1] Montelukast is susceptible to degradation under stress conditions such as acid hydrolysis and oxidation, leading to the formation of multiple impurities that can be difficult to resolve.[2][3][4]
Q2: Which type of HPLC column is most suitable for Montelukast impurity analysis?
A2: Reversed-phase columns, particularly C18 columns, are widely used and have demonstrated successful separation of Montelukast and its impurities.[2][3][4][5] For example, an Atlantis dC18 column (250 x 4.6 mm, 5 µm) has been shown to be effective.[2][3][4] The choice of stationary phase can be critical, and screening different C18, C8, or cyano columns may be necessary to optimize selectivity for specific impurity profiles.[3]
Q3: What are the typical mobile phases used in gradient elution for Montelukast impurities?
A3: A common approach involves a two-solvent gradient system. Mobile phase A is typically an aqueous buffer to control pH, such as 0.1% orthophosphoric acid (OPA) or a phosphate (B84403) buffer.[2][3][4][5] Mobile phase B is an organic modifier, most commonly acetonitrile, sometimes in a mixture with water (e.g., 95:5 v/v acetonitrile:water).[2][3][4] The gradient program gradually increases the proportion of mobile phase B to elute more hydrophobic impurities.
Q4: How can I identify the impurities detected in my chromatogram?
A4: Impurity identification typically involves techniques like mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the eluted peaks.[5][6] This information, combined with knowledge of Montelukast's synthesis and degradation pathways, allows for the tentative identification of impurities.[7][8] Confirmation often requires comparison with reference standards of known impurities.[][10][11]
Q5: What are the known impurities of Montelukast?
A5: Montelukast has several known process-related and degradation impurities. Some common ones include Montelukast sulfoxide, the cis-isomer, Michael adducts, methylketone, and methylstyrene impurities.[7][][10] Forced degradation studies have shown that Montelukast degrades under acidic and oxidative conditions, forming specific degradation products.[2][3][4][12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between impurity peaks | - Inadequate gradient slope- Incorrect mobile phase composition or pH- Suboptimal column chemistry | - Adjust the gradient slope: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[1][13]- Modify the mobile phase: Adjusting the pH of the aqueous phase can alter the ionization state of impurities and improve selectivity.[14] Experiment with different organic solvents (e.g., methanol (B129727) instead of acetonitrile) or solvent mixtures.- Screen different columns: Try columns with different stationary phases (e.g., C8, Phenyl) to find one that provides better selectivity for your specific set of impurities.[3] |
| Co-elution of an impurity with the main Montelukast peak | - Insufficient separation power of the current method- Impurity has very similar properties to Montelukast | - Optimize the initial gradient conditions: A lower starting percentage of the organic mobile phase can increase the retention of early-eluting compounds and improve separation from the main peak.- Employ a multi-step gradient: A more complex gradient with different slopes at different times can help to selectively resolve the co-eluting peak.[15]- Change the column temperature: Adjusting the column temperature can affect the retention times of compounds differently, potentially resolving the co-elution. |
| Baseline drift during the gradient run | - Mobile phase components have different UV absorbance at the detection wavelength- Column not properly equilibrated | - Use a reference wavelength: If using a diode-array detector, a reference wavelength can compensate for background absorbance changes.[13]- Use high-purity solvents: Ensure that the solvents used for the mobile phase are HPLC grade and do not absorb at the detection wavelength.- Ensure proper column equilibration: Before each injection, equilibrate the column with the initial mobile phase composition for a sufficient time (typically 5-10 column volumes).[1][13] |
| Inconsistent retention times | - Inadequate column equilibration between runs- Fluctuations in mobile phase composition or flow rate- Column degradation | - Increase re-equilibration time: Ensure the column is fully returned to the initial conditions before the next injection.[13]- Check the HPLC system: Verify that the pumps are delivering a consistent and accurate flow rate and that the mobile phase is properly mixed.- Use a guard column: A guard column can help to protect the analytical column from contaminants and extend its lifetime. |
| Peak tailing for acidic or basic impurities | - Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[14]- Use a buffer: Incorporate a buffer into the mobile phase to maintain a constant pH.[14]- Try a different column: Columns with end-capping or base-deactivated silica (B1680970) can reduce peak tailing for basic compounds. |
Experimental Protocols
General HPLC Method for Montelukast Impurity Profiling
This protocol is a representative example based on published methods and should be optimized for your specific instrumentation and impurity profile.[2][3][4]
1. Materials and Reagents:
-
Montelukast Sodium reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA) or Phosphoric Acid
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
3. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.01 | 60 |
| 10 | 70 |
| 15 | 90 |
| 20 | 100 |
| 30 | 100 |
| 32 | 60 |
| 40 | 60 |
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of Montelukast Sodium reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of water and methanol).
-
Sample Solution: Accurately weigh a quantity of the drug substance equivalent to about 10 mg of Montelukast Sodium into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
5. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between Montelukast and a known impurity.
Visualizations
Caption: Workflow for Montelukast impurity profiling using gradient HPLC.
Caption: Decision tree for troubleshooting co-eluting peaks in HPLC.
References
- 1. mastelf.com [mastelf.com]
- 2. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. omchemlabs.in [omchemlabs.in]
- 12. ajpaonline.com [ajpaonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimal Column Chemistry for Montelukast Sulfoxide Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal column chemistry and troubleshooting analytical methods for Montelukast (B128269) and its primary oxidative degradant, Montelukast sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for Montelukast and Montelukast sulfoxide analysis?
A1: The most widely used stationary phase for the analysis of Montelukast and its impurities, including the sulfoxide, is reversed-phase C18 (octadecyl silane).[1][2][3][4][5] C8 (octyl silane) columns have also been successfully employed.[6][7] These nonpolar stationary phases provide good retention and separation for the relatively hydrophobic Montelukast molecule and its derivatives.
Q2: Why is a stability-indicating method important for Montelukast analysis?
A2: A stability-indicating method is crucial because it can accurately quantify the active pharmaceutical ingredient (API), Montelukast, without interference from its degradation products, impurities, or excipients.[2][8] Montelukast is known to degrade under stress conditions such as acid, base, oxidation, and light, with this compound being a significant oxidative degradation product.[1][9][10] A validated stability-indicating HPLC method ensures that the analytical results are a true reflection of the sample's quality and stability.
Q3: What are the typical mobile phase compositions used for this analysis?
A3: Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers.[11] The aqueous phase is often a buffer solution, such as phosphate (B84403) or acetate (B1210297) buffer, to control the pH.[7][12][13] The pH of the mobile phase is a critical parameter to optimize for achieving good peak shape and resolution, generally falling between 3 and 7.[3]
Q4: Is chiral separation necessary for this compound analysis?
A4: Montelukast itself is a chiral molecule, and the oxidation of the sulfide (B99878) to a sulfoxide introduces a new chiral center, resulting in diastereomers. For routine impurity profiling and stability studies, a standard reversed-phase HPLC method is often sufficient to separate Montelukast from its sulfoxide impurity.[14] However, if the goal is to separate and quantify the individual stereoisomers of this compound, a chiral HPLC method is required.[15] Normal-phase chromatography with a chiral stationary phase (CSP) is a common approach for such separations.[15][16]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Montelukast and this compound.
Problem: Poor resolution between Montelukast and this compound peaks.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: The organic-to-aqueous ratio in the mobile phase significantly impacts resolution. A systematic approach to optimization is to vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of the organic solvent will generally increase retention times and may improve the separation between these two closely related compounds.
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase.
-
Solution: The ionization state of Montelukast and its sulfoxide can affect their retention and selectivity. Adjusting the pH of the aqueous buffer can alter the interaction with the stationary phase. Experiment with a pH range between 3 and 6.5 to find the optimal separation.[6]
-
-
Possible Cause 3: Suboptimal Column Chemistry.
-
Solution: While C18 is the most common choice, not all C18 columns are identical. Differences in end-capping, carbon load, and silica (B1680970) purity can affect selectivity. If resolution is still poor after optimizing the mobile phase, consider trying a C18 column from a different manufacturer or a different stationary phase altogether, such as a C8 or a phenyl column.
-
Problem: Peak tailing for the this compound peak.
-
Possible Cause 1: Secondary Interactions with Silanol (B1196071) Groups.
-
Solution: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in the quinoline (B57606) ring of Montelukast and its sulfoxide, leading to peak tailing. Using a well-end-capped column can minimize these interactions. Alternatively, adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can improve peak shape. However, be aware that TEA is not compatible with mass spectrometry detection.
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting. If the peak shape improves, the original sample concentration was likely too high.
-
-
Possible Cause 3: Mismatched Sample Solvent and Mobile Phase.
-
Solution: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Problem: Inconsistent Retention Times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Retention times can be sensitive to temperature changes. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.[3]
-
-
Possible Cause 3: Changes in Mobile Phase Composition.
-
Solution: If the mobile phase is prepared by mixing different solvents, ensure accurate and consistent measurements. For buffered mobile phases, the pH should be checked and adjusted for each new batch. Evaporation of the more volatile organic component can also alter the composition over time, so it's advisable to use freshly prepared mobile phase.
-
Experimental Protocols
Below are summarized HPLC methods that have been successfully used for the analysis of Montelukast and its related compounds.
Method 1: Reversed-Phase HPLC for Simultaneous Determination of Montelukast and an Antihistamine
-
Column: X bridge C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile: 10 mM Potassium Dihydrogen Phosphate buffer: Methanol (50:30:20 v/v/v), pH 4.5[2]
-
Flow Rate: 1.5 mL/min[2]
-
Detection: UV at 248 nm[2]
-
Retention Times: Montelukast sodium: 7.43 min[2]
Method 2: Stability-Indicating RP-HPLC Method
-
Column: ODS Hypersil C18 (250 mm × 4.6 mm, 5μ)[4]
-
Mobile Phase: 0.3% Trifluoroacetic acid with Water: Acetonitrile (20:80 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 230 nm[4]
-
Retention Time: Montelukast Sodium: 6.12 min[4]
Method 3: Chiral Separation of Montelukast Enantiomers and Impurities
-
Column: Daicel Chiralpak® AD-H[16]
-
Mobile Phase: n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v)[16]
-
Flow Rate: 0.9 mL/min[16]
-
Detection: UV at 280 nm[16]
Data Presentation
Table 1: Comparison of HPLC Methods for Montelukast Analysis
| Parameter | Method 1[2] | Method 2[4] | Method 3[6] | Method 4[12] |
| Column | X bridge C18 (250 x 4.6 mm, 5 µm) | ODS Hypersil C18 (250 mm × 4.6 mm, 5μ) | Inertsil C8 (250 mm x 4.6 mm, 5 µm) | Sunfire C18 (250×4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile: 10 mM KH2PO4 buffer: Methanol (50:30:20), pH 4.5 | 0.3% TFA in Water: Acetonitrile (20:80) | Methanol: 10 mM Sodium Phosphate buffer (75:25), pH 6.5 | Acetonitrile: 1 mM Sodium Acetate buffer (90:10), pH 6.3 |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 248 nm | 230 nm | Not Specified | 285 nm |
| Retention Time (Montelukast) | 7.43 min | 6.12 min | 5.5 min | 3.4 min |
| Linearity Range (Montelukast) | 0.020-0.100 mg/ml | 80-120 µg/ml | Not Specified | 1-100 µg/ml |
| % Recovery | 98.36-100.15% | 99.55-100.20% | Not Specified | Not Specified |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
- 1. jpsbr.org [jpsbr.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic method development for simultaneous analysis of doxofylline and montelukast sodium in a combined form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC | PDF [slideshare.net]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 11. charusat.edu.in [charusat.edu.in]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
Validation & Comparative
Comparative Analysis of Montelukast Sulfoxide vs. Montelukast Sulphone Impurities in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two critical impurities of the anti-asthmatic drug Montelukast (B128269): Montelukast sulfoxide (B87167) and Montelukast sulphone. Understanding the distinct chemical, toxicological, and pharmacokinetic profiles of these impurities is paramount for ensuring the quality, safety, and efficacy of Montelukast drug products. This document summarizes key data, details experimental protocols for their analysis, and presents visual workflows to aid in research and development.
Introduction to Montelukast and its Oxidative Impurities
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1] During its synthesis, formulation, and storage, Montelukast can degrade, leading to the formation of various impurities. Among these, the oxidative degradation products, Montelukast sulfoxide and Montelukast sulphone, are of significant interest due to their potential impact on the drug's quality and safety profile.[1][2] this compound is recognized as a major impurity and is also a human metabolite of Montelukast.[3][4] The solid-state of Montelukast is susceptible to oxidation, which can lead to the formation of both the sulfoxide and sulphone impurities.[2]
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical characteristics of these impurities is essential for developing appropriate analytical methods for their detection and control.
| Property | This compound | Montelukast Sulphone | Montelukast (for reference) |
| Chemical Structure | Oxidation of the sulfide (B99878) to a sulfoxide | Further oxidation of the sulfoxide to a sulphone | Contains a sulfide functional group |
| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
| Molecular Formula | C₃₅H₃₆ClNO₄S | C₃₅H₃₆ClNO₅S | C₃₅H₃₆ClNO₃S |
| Molecular Weight | 602.18 g/mol | 618.18 g/mol | 586.18 g/mol |
Formation and Stability
Both this compound and sulphone are primarily formed through the oxidation of the sulfide moiety in the Montelukast molecule. This process can be influenced by various factors during manufacturing and storage.
-
This compound Formation : This impurity is a primary oxidation product and has been identified as a major degradation product in thermal stress testing of Montelukast.[3] The presence of certain excipients, such as microcrystalline cellulose (B213188) and aspartame, may also promote its formation.[3]
-
Montelukast Sulphone Formation : The sulphone is a product of further oxidation of the sulfoxide impurity.
Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) have been shown to generate both the sulfoxide and sulphone impurities, confirming their relationship as sequential oxidation products.
Comparative Toxicological Profile
Assessing the toxicological risk of impurities is a critical step in drug development. Extensive data is available for this compound, while information on Montelukast sulphone is limited.
| Toxicological Endpoint | This compound | Montelukast Sulphone |
| Mutagenicity (Ames Test) | Non-mutagenic[4] | No data available |
| Genotoxicity (Chromosomal Aberration Test) | Non-genotoxic in human peripheral lymphocytes[4] | No data available |
| Cytotoxicity | Dose-dependent cytotoxicity observed in human peripheral lymphocytes[4] | No data available |
In silico toxicology prediction programs, such as Leadscope and ToxTree, have also predicted this compound to be non-mutagenic.[4] Based on the available data, this compound is classified as an ordinary impurity.[4] The lack of toxicological data for Montelukast sulphone highlights a crucial area for further investigation to fully characterize the safety profile of Montelukast drug products.
Pharmacokinetic Insights
This compound is a known human metabolite of Montelukast.[3] As a metabolite, its formation and clearance are important factors in the overall pharmacokinetic profile of the parent drug. There is currently a lack of publicly available pharmacokinetic data for Montelukast sulphone.
Experimental Protocols
Accurate and robust analytical methods are essential for the quantification and control of this compound and sulphone. The following are outlines of key experimental protocols.
Quantification of this compound and Sulphone by RP-HPLC
This method is suitable for the separation and quantification of Montelukast and its oxidative impurities.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A : 0.1% Orthophosphoric acid in water.
-
Mobile Phase B : Acetonitrile:Water (95:5 v/v).
-
Gradient Program :
-
0-10 min: 60-70% B
-
10-15 min: 70-90% B
-
15-20 min: 90-100% B
-
20-32 min: 100-60% B
-
32-45 min: 60% B
-
-
Flow Rate : 1.5 mL/min.
-
Detection : UV at 225 nm.
-
Sample Preparation : Accurately weigh and dissolve the Montelukast sample in a suitable diluent (e.g., methanol:water 70:30 v/v) to a known concentration.
Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity
This assay is a widely used method to assess the mutagenic potential of a substance.
-
Test Strains : Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation : The test should be performed with and without a mammalian metabolic activation system (S9 mix).
-
Procedure :
-
Prepare serial dilutions of the test substance (this compound).
-
In a test tube, combine the test substance dilution, the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar (B569324) and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Evaluation : A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Chromosomal Aberration Test for Genotoxicity
This test evaluates the potential of a substance to induce structural chromosomal damage.
-
Cell Line : Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation : The test should be performed with and without a mammalian metabolic activation system (S9 mix).
-
Procedure :
-
Culture the cells and expose them to various concentrations of the test substance (this compound) for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration.
-
At a suitable time after treatment, add a metaphase-arresting agent (e.g., colcemid).
-
Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.
-
Analyze the metaphase cells for chromosomal aberrations under a microscope.
-
-
Evaluation : A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.
Conclusion
This comparative analysis demonstrates that this compound is a well-characterized impurity of Montelukast with a favorable toxicological profile, being non-mutagenic and non-genotoxic. In contrast, there is a significant lack of publicly available data on the toxicological and pharmacokinetic properties of Montelukast sulphone. This data gap underscores the need for further research to fully establish a comprehensive safety profile for all potential impurities in Montelukast drug products. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to effectively monitor and control these impurities, ultimately ensuring the delivery of safe and effective medication to patients.
References
A Comparative Guide to the Validation of Analytical Methods for Montelukast Sulfoxide Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Montelukast sulfoxide (B87167), a significant impurity and metabolite of Montelukast. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the methods for quality control and research purposes.
Introduction to Montelukast Sulfoxide and Analytical Validation
Montelukast is a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. During its synthesis and storage, as well as in biological systems, Montelukast can oxidize to form this compound.[1] The presence of this impurity needs to be carefully controlled to ensure the safety and efficacy of the drug product. Therefore, robust and validated analytical methods are crucial for its accurate quantification.
The ICH provides a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[2][3] Key validation characteristics include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5] This guide compares two common analytical techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound, presenting data from various studies.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods validated for the determination of Montelukast and its related substances, including this compound.
Table 1: RP-HPLC Method Validation Data
| Validation Parameter | Method 1 | Method 2 | Method 3 | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 120.39 - 802.57 | 23.78 - 71.20 | 10 - 50 | Correlation coefficient > 0.995[5] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.9998 | > 0.995[5][6] |
| Accuracy (% Recovery) | 97.93 - 99.78 | 98.78 - 99.25 | Not Reported | Typically 80-120% of the true value[4] |
| Precision (% RSD) | 0.3 | 0.54 - 1.14 (Intra- & Inter-day) | < 2 | Typically ≤ 2%[6] |
| LOD (µg/mL) | Not Reported | 0.156 | Not Reported | Signal-to-noise ratio of 3:1 |
| LOQ (µg/mL) | Not Reported | 0.473 | Not Reported | Signal-to-noise ratio of 10:1 |
Note: The data presented is for Montelukast, which is often analyzed simultaneously with its impurities. The validation for the impurity (sulfoxide) would be performed at its specification level.
Table 2: LC-MS/MS Method Validation Data
| Validation Parameter | Method 1 | Method 2 | ICH Acceptance Criteria |
| Linearity Range (ng/mL) | 5.01 - 599.91 | 1.0 - 800.0 | Correlation coefficient > 0.99 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9996 | > 0.99 |
| Accuracy (% of Nominal) | 100 ± 15% | 98.14 - 99.27% | Typically ± 15% of the nominal concentration (± 20% at LLOQ) |
| Precision (% RSD) | < 15% | 3.42 - 4.41% (Inter-day) | Typically ≤ 15% (≤ 20% at LLOQ) |
| LOD (ng/mL) | Not Reported | Not Reported | Signal-to-noise ratio of 3:1 |
| LOQ (ng/mL) | 5.01 | 1.0 | Signal-to-noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies for the RP-HPLC and LC-MS/MS methods are provided below. These protocols are based on published studies and represent common practices for the analysis of Montelukast and its sulfoxide impurity.
RP-HPLC Method Protocol
This method is suitable for the quantification of Montelukast and its related substances in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The exact ratio can be optimized.[6][7] For example, a mobile phase of phosphate buffer and acetonitrile in a 40:60 v/v ratio has been used.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[7]
-
Detection Wavelength: Detection is typically carried out at a wavelength where Montelukast and its impurities have significant absorbance, such as 230 nm or 255 nm.[7][8]
-
Injection Volume: A 20 µL injection volume is common.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable diluent.
LC-MS/MS Method Protocol
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of trace-level impurities.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with smaller dimensions (e.g., 50 mm x 4.6 mm, 3 µm particle size) is often used for faster analysis.[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase containing a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic phase (e.g., acetonitrile or methanol). For instance, a mobile phase of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) has been utilized.[9]
-
Flow Rate: A flow rate of around 0.8 mL/min is typical.[9]
-
Ionization Mode: ESI in positive ion mode is commonly used for Montelukast and its derivatives.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. For Montelukast, a common transition is m/z 586.2 → 568.2.[9] The specific transition for this compound would need to be determined.
-
Sample Preparation: For plasma samples, protein precipitation or solid-phase extraction is typically performed to remove interferences.[9][10]
Experimental Workflow for Method Validation
The following diagram illustrates the typical workflow for validating an analytical method for this compound according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both RP-HPLC and LC-MS/MS methods can be effectively validated according to ICH guidelines for the analysis of this compound. The choice of method depends on the specific application. RP-HPLC with UV detection is a robust and cost-effective technique suitable for routine quality control of bulk drugs and pharmaceutical formulations. LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies and the quantification of trace-level impurities. The data presented in this guide can assist researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their needs.
References
- 1. farmacja.umed.pl [farmacja.umed.pl]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. jetir.org [jetir.org]
- 7. jpbs.in [jpbs.in]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: HPLC-UV vs. LC-MS for the Identification of Montelukast Impurities
In the quality control and development of pharmaceuticals, rigorous identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. For Montelukast (B128269), a widely used leukotriene receptor antagonist for the treatment of asthma and allergies, controlling impurities is a critical aspect.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose.[1][3] This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Experimental Protocols
Detailed methodologies are crucial for the successful separation and identification of impurities. Below are typical experimental protocols for both HPLC-UV and LC-MS analysis of Montelukast.
HPLC-UV Methodology
A common approach for the analysis of Montelukast and its impurities using HPLC-UV involves reversed-phase chromatography. A study describing the development of a validated RP-HPLC method utilized an Atlantis dC18 column (250 x 4.6 mm, 5 µm) with a gradient elution.[4] The mobile phase consisted of 0.1% orthophosphoric acid in water (Solution A) and a mixture of water and acetonitrile (B52724) (5:95 v/v) (Solution B).[4] The flow rate was maintained at 1.5 mL/min.[4] Another method employed a phenyl column, which was effective in differentiating the cis-isomer impurity of Montelukast.[1][3]
A specific isocratic method has also been described, using a C18 column and a mobile phase of acetonitrile and 1 mM sodium acetate (B1210297) (pH 6.3) in a 90:10 v/v ratio, with a flow rate of 1.5 ml/min and UV detection at 285 nm.[5] For the analysis of related substances, a gradient method with a phosphate (B84403) buffer (pH 2.5) and acetonitrile is also reported.[6]
LC-MS Methodology
LC-MS is a powerful tool for the identification of impurities by providing molecular weight information.[1][3] A typical LC-MS/MS technique for identifying degradation products of Montelukast uses an Agilent Zorbax C18 column (150 × 4.6 mm, 5μm).[7][8] The mobile phase can be a mixture of 10 mM ammonium (B1175870) acetate (pH 4) and acetonitrile (25:75, v/v).[7][8] Another study utilized a mobile phase of Water:Acetonitrile:Formic acid (50:50:1) with a Zorbax XDB C-18 column (150*4.6) mm, 5µ.[9][10]
Mass spectrometric detection is often performed using an electrospray ionization (ESI) source in positive ion mode.[11] The mass spectrometer can be operated in scan mode to detect a wide range of m/z values, for instance, from 100-1000 mu, to obtain molecular weights of various impurities.[1][11]
Workflow for Impurity Identification
The general workflow for identifying impurities in Montelukast using HPLC-UV and LC-MS is depicted below.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as whether the goal is routine quality control or the identification of novel impurities.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV | LC-MS |
| Stationary Phase | Phenyl or C18 columns are commonly used.[1][3][4] | C18 columns are frequently employed.[1][3][8] |
| Mobile Phase | Phosphate buffer/Acetonitrile or Orthophosphoric acid/Acetonitrile.[4][6] | Ammonium acetate/Acetonitrile or Water/Acetonitrile/Formic acid.[7][8][9][10] |
| Detection | UV absorbance at a specific wavelength (e.g., 230-260 nm).[12] | Mass-to-charge ratio (m/z) of ions.[1] |
| Identification | Based on Relative Retention Time (RRT).[1] | Based on molecular weight.[1] |
Table 2: Performance Comparison for Impurity Identification
| Impurity | HPLC-UV | LC-MS |
| Cis-isomer | Can be differentiated from Montelukast.[1][3] | Cannot be differentiated as it has the same molecular weight as Montelukast.[1][3] |
| Sulfoxide impurity | Detected at an RRT of 0.5.[1] | Detected with a molecular weight of 604 m/z.[1] |
| Methylketone impurity | Detected at an RRT of 1.1.[1] | Detected with a molecular weight of 516 m/z.[1] |
| Michael Adducts 1c and 2d | Not easily resolved from the main peak.[1] | Can be detected and identified.[1] |
| Unknown Impurities | Detected at various RRTs.[1] | Can be assigned molecular weights (e.g., 772 m/z).[1] |
Discussion of Comparative Performance
HPLC-UV is a robust and widely used technique for the routine quality control of Montelukast, providing reliable quantification of known impurities.[13] Its strength lies in its ability to separate isomers, such as the cis-isomer of Montelukast, which LC-MS cannot distinguish based on molecular weight alone.[1][3] The identification of impurities in HPLC-UV is based on their relative retention times compared to the main peak.[1]
On the other hand, LC-MS offers the significant advantage of providing molecular weight information, which is crucial for the identification of unknown impurities and for confirming the identity of known ones.[1][3][11] This technique is particularly valuable during drug development and forced degradation studies where novel degradation products may be formed.[7][8][14] For instance, LC-MS was able to identify Michael Adduct impurities that were difficult to resolve from the Montelukast peak using HPLC-UV.[1] However, a limitation of LC-MS is its inability to differentiate between isomers that have the same molecular weight.[1][3]
Conclusion
Both HPLC-UV and LC-MS are indispensable tools for the analysis of Montelukast impurities, each with its own set of strengths and limitations.
-
HPLC-UV is a reliable and cost-effective method for the routine quantification of known impurities and is superior for the separation of isomers like the cis-isomer of Montelukast.
-
LC-MS is an invaluable technique for the identification and structural elucidation of unknown impurities and degradation products, thanks to its ability to provide molecular weight information.
For comprehensive impurity profiling of Montelukast, an integrated approach utilizing both HPLC-UV and LC-MS is recommended.[1] This allows for the accurate quantification of known impurities and isomers by HPLC-UV, complemented by the definitive identification of all impurities, including novel ones, by LC-MS. The choice of method will ultimately depend on the specific analytical objective, whether it be for routine quality control, stability testing, or in-depth structural characterization of impurities.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. HPLC Method for Analysis of Montelukast | SIELC Technologies [sielc.com]
- 3. [PDF] Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool – ScienceOpen [scienceopen.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. CN111307979A - Montelukast sodium and related substance detection method of preparation thereof - Google Patents [patents.google.com]
- 13. charusat.edu.in [charusat.edu.in]
- 14. semanticscholar.org [semanticscholar.org]
In Vivo Pharmacokinetic Profile: A Comparative Look at Montelukast and its Sulfoxide Metabolite
A comprehensive review of available in vivo pharmacokinetic data for the asthma and allergy medication montelukast (B128269) reveals a significant data gap regarding its sulfoxide (B87167) metabolite. While the parent drug's absorption, distribution, metabolism, and excretion have been extensively characterized, quantitative in vivo pharmacokinetic parameters for the montelukast sulfoxide metabolite are not available in the current scientific literature. This scarcity of data is attributed to the metabolite's low and often undetectable concentrations in systemic circulation following therapeutic doses of montelukast.
Montelukast undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal enzyme responsible for the formation of the sulfoxide metabolite (M2).[1] However, studies in humans have consistently shown that the levels of montelukast's metabolites in plasma are very low.[1][2] In fact, at steady state with therapeutic doses, plasma concentrations of montelukast metabolites are typically undetectable in both adult and pediatric patients.[3] One study noted that less than 2% of the total circulating radioactivity after administration of radiolabeled montelukast was attributable to several of its metabolites combined.[2]
This guide synthesizes the available in vivo pharmacokinetic data for montelukast and provides a qualitative comparison with its sulfoxide metabolite, supplemented with detailed experimental protocols for researchers.
Pharmacokinetic Parameters of Montelukast (in Humans)
The following table summarizes the key pharmacokinetic parameters for montelukast following oral administration in healthy adult subjects.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2.0 - 4.0 hours | [4][5] |
| Cmax (Peak Plasma Concentration) | 286 - 385 ng/mL (for a 10 mg dose) | [5] |
| AUC0–∞ (Area Under the Curve) | 1,928 - 2,441 ng·h/mL (for a 10 mg dose) | [5] |
| t1/2 (Elimination Half-life) | 2.7 - 5.5 hours | [3] |
| Oral Bioavailability | ~64% | [3] |
| Protein Binding | >99% | [6] |
The Sulfoxide Metabolite: A Minor Player in Systemic Circulation
Direct in vivo pharmacokinetic studies detailing the Cmax, Tmax, AUC, and half-life of the this compound metabolite are not available. The consistent observation of its very low to undetectable plasma concentrations suggests that its systemic exposure is minimal compared to the parent drug. Therefore, it is widely considered to be a minor metabolite in terms of its contribution to the overall pharmacokinetic and pharmacodynamic profile of montelukast.
Experimental Protocols
Quantification of Montelukast in Human Plasma
A common and validated method for the quantitative analysis of montelukast in human plasma involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Blood Collection: Whole blood samples are collected from subjects at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).[7]
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.[7]
-
Protein Precipitation: A protein precipitation extraction method is employed. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate the proteins.[8]
-
Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant containing the drug is then transferred for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A standard HPLC system equipped with a C18 analytical column is used for the separation of montelukast from endogenous plasma components.
-
Mobile Phase: A typical mobile phase consists of an isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly used for detection.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the analyte. Specific precursor-to-product ion transitions for montelukast and an internal standard (e.g., a deuterated analog) are monitored.[8]
Calibration and Quantification:
A calibration curve is generated by spiking known concentrations of montelukast into blank plasma. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. The concentrations of montelukast in the study samples are then determined from this calibration curve. The linear range for quantification is typically established to cover the expected concentrations in the in vivo samples.[8]
Visualizing the Metabolic and Experimental Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic fate of montelukast and a typical experimental workflow for its pharmacokinetic analysis.
Caption: Metabolic pathway of montelukast.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacokinetics and bioequivalence study of montelukast sodium oral soluble film and chewable tablet in healthy Chinese volunteers: randomized trials under fasting and fed conditions - Zhu - Annals of Translational Medicine [atm.amegroups.org]
- 8. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Montelukast vs. Montelukast Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Montelukast (B128269), a widely used anti-asthmatic medication, and its primary metabolite, Montelukast sulfoxide (B87167). The information presented herein is compiled from peer-reviewed literature to assist in understanding the potential cellular toxicity of these compounds.
Executive Summary
Data Presentation: Cytotoxicity Profile
The following table summarizes the cytotoxic effects of Montelukast and Montelukast sulfoxide based on available in vitro studies. It is important to note that the data for the two compounds are derived from different studies, and direct comparison of potency (e.g., IC50 values) should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Assay | Key Findings | Reference |
| Montelukast | Human T Lymphocytes | Proliferation Assay & Apoptosis Assay (Annexin V) | Reduced proliferative response and induced apoptosis at concentrations of 10⁻⁶ M and higher. | [4] |
| This compound | Human Peripheral Lymphocytes | Mitotic Index Determination & Chromosomal Aberration Test | Exhibited dose-dependent cytotoxicity. Found to be non-genotoxic. | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the referenced literature.
Cytotoxicity Assessment of Montelukast in Human T Lymphocytes
This protocol is based on the study by Spinozzi et al. (2004)[4].
-
Cell Culture: Normal T lymphocytes are cultured and activated.
-
Treatment: Cells are exposed to varying molar concentrations of Montelukast (from 10⁻⁸ to 10⁻⁵ M).
-
Proliferation Assay: The proliferative activity of the T lymphocytes is determined to assess the impact of Montelukast on cell division.
-
Apoptosis Assay: Programmed cell death is evaluated using propidium (B1200493) iodide and fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-Annexin V mAb staining, followed by analysis.
Cytotoxicity Assessment of this compound in Human Peripheral Lymphocytes
This protocol is inferred from the abstract and conference proceedings of the study by Emerce et al. (2015)[1][5]. The full experimental details were not available in the reviewed literature.
-
Cell Culture: Human peripheral lymphocytes are cultured.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Mitotic Index Determination: The mitotic index is calculated to assess the effect of the compound on cell division. A reduction in the mitotic index is indicative of cytotoxicity.
-
Chromosomal Aberration Test: This test is performed with and without a metabolic activation system (S9 mix) to evaluate for genotoxicity. While the primary outcome is to assess chromosomal damage, significant cell death at higher concentrations can also be indicative of cytotoxicity.
Visualization of Experimental Workflow & Signaling Pathway
Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the cytotoxicity of Montelukast and this compound.
Caption: Generalized workflow for comparative cytotoxicity testing.
Signaling Pathway Implicated in Montelukast-Induced Lymphocyte Apoptosis
The study by Spinozzi et al. (2004) suggests that Montelukast-induced apoptosis in T lymphocytes involves a complex interplay of gene activation and repression[4]. The diagram below illustrates a simplified potential pathway based on their findings.
Caption: Potential signaling pathway for Montelukast-induced T lymphocyte apoptosis.
References
- 1. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmacja.umed.pl [farmacja.umed.pl]
- 4. Biological effects of montelukast, a cysteinyl-leukotriene receptor-antagonist, on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
A Comparative Guide to the Quantification of Montelukast Sulfoxide: A Cross-Method Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of impurities is a critical aspect of pharmaceutical quality control. Montelukast sulfoxide (B87167), a primary degradation product of the anti-asthmatic drug Montelukast, requires precise and reliable analytical methods for its measurement. This guide provides a comparative analysis of various validated analytical methods for the quantification of Montelukast sulfoxide, drawing upon published experimental data to assist laboratories in method selection and implementation.
This document summarizes key performance parameters of different analytical techniques, offers detailed experimental protocols, and presents a generalized workflow for the cross-validation of such methods. The data presented is collated from a range of studies that have developed and validated assays for Montelukast and its impurities.
Quantitative Method Performance
The following table summarizes the performance characteristics of various analytical methods used for the quantification of this compound. The data is extracted from single-laboratory validation studies.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 5-30 µg/ml | 0.999 | 100.50% (API), 99.08% (Dosage Form) | < 2% | Not Reported | Not Reported | [1] |
| LC-ESI-MS/MS | 1.0–800.0 ng/mL | ≥ 0.9996 | 98.14–99.27% | 3.42–4.41% | 0.02 pg/mL | 1.0 ng/mL | [2] |
| U-HPLC | Not specified for sulfoxide | Not Reported | Not Reported | Not Reported | Not Reported | 0.3067 ppm | [3] |
| HPLC | 50 - 300 (units not specified) | 0.9999 | 100.11% | 0.35% | 6.24 (units not specified) | 15.42 (units not specified) | [4] |
| LC-MS/MS | 2.5 ng/mL to 600 ng/mL | 0.991 | 98.43% (at LLOQ) | 4.27% (at LLOQ) | Not Reported | 2.5 ng/mL | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature and offer a starting point for laboratory implementation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the quantification of Montelukast and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV/VIS detector is suitable.[6]
-
Column: An Eclipse XD8 C18 column (250×4.6 mm, 5 µm particle size) is a common choice.[6]
-
Mobile Phase: A gradient mobile phase consisting of Solution A (0.1% orthophosphoric acid in water) and Solution B (80% acetonitrile (B52724) + 20% water) is employed.[6] The gradient program typically starts with a lower concentration of the organic phase, which is gradually increased to facilitate the elution of the analytes.[6]
-
Flow Rate: A flow rate of 0.4 ml/min is often used.[6]
-
Detection: UV detection is performed at a wavelength of 345 nm.[1]
-
Sample Preparation: Accurately weigh about 50 mg of the bulk drug, dissolve it in a diluent (e.g., Methanol and water 9:1), and make up the volume to 50 ml in a volumetric flask to achieve a concentration of 1 mg/ml.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS methods are employed, particularly for bioanalytical applications.
-
Instrumentation: An LC system coupled with a triple quadrupole mass spectrometer.[6]
-
Column: A YMC-pack pro C18 column (50 x 4.6 mm, S-3 μm) is a suitable option.[2]
-
Mobile Phase: An isocratic mobile phase of 10mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (20:80 v/v) is used.[2]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the transitions for Montelukast and its sulfoxide impurity.[2]
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common extraction method.[2]
Cross-Validation Workflow
While the provided data originates from single-laboratory validations, a cross-laboratory validation is essential to ensure the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: A generalized workflow for conducting a cross-laboratory validation study.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available research. It is crucial for researchers to conduct their own method validation studies to ensure compliance with regulatory requirements and to establish the suitability of the chosen method for their specific application. The performance of any analytical method can be influenced by various factors, including instrumentation, reagents, and laboratory conditions.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Montelukast Formulations: A Comparative Analysis of Sulfoxide Impurity Levels
A detailed examination of montelukast (B128269) sulfoxide (B87167) impurity in generic versus brand-name products, providing researchers and drug development professionals with essential data and analytical protocols for informed decision-making.
Montelukast, a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis, is available in both brand-name and generic formulations. A critical quality attribute for any pharmaceutical product is the control of impurities, which can impact both safety and efficacy. One of the principal degradation products of montelukast is montelukast sulfoxide. This guide provides a comparative analysis of this compound impurity levels, drawing upon published experimental data, and outlines the methodologies used for its quantification.
Quantitative Comparison of this compound Impurity
The presence and concentration of impurities in a drug product can be influenced by the manufacturing process, formulation excipients, and storage conditions. This compound is a pharmacologically inactive metabolite and a known impurity that can arise during synthesis and storage.[1] Its presence is an indicator of product stability and quality.[1]
A study analyzing 20 different commercial montelukast products from 11 companies in the Turkish market revealed that the sulfoxide impurity was a significant concern.[2] The research highlighted that in several batches of both pediatric and adult tablets, the level of this compound exceeded the qualification threshold set by regulatory bodies.[2] While specific brand and generic names were not disclosed in the study, the findings underscore the variability in impurity profiles among different manufacturers.
The study found that adult formulations were more prone to having higher levels of the sulfoxide impurity compared to pediatric formulations.[1] This difference may be attributed to the greater number of excipients present in adult tablets or variations in the tablet form itself.[1]
For illustrative purposes, the following table summarizes the potential range of this compound impurity levels that may be observed in the market, based on the findings of the aforementioned study.
| Formulation Type | Number of Companies Exceeding Qualification Limit | Observed Impurity Range (Representative) |
| Pediatric Tablets | 2 out of 11 | 0.1% - >0.5% |
| Adult Tablets | 7 out of 11 | 0.1% - >1.0% |
Note: The qualification threshold for an individual unidentified impurity is typically ≤0.5% for a maximum daily dose of <2g, according to ICH guidelines. The data presented is representative of findings from a specific market analysis and may not be globally representative.
Experimental Protocol: Quantification of this compound
The quantification of this compound is typically performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following protocol is a representative example based on published methodologies.[2][3]
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A gradient elution is employed.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[3]
-
Mobile Phase B: Acetonitrile (B52724):Water (95:5 v/v).[3]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Solution: A known concentration of montelukast sodium and this compound reference standards are prepared in the diluent (typically a mixture of acetonitrile and water).
-
Sample Solution: A representative number of tablets are crushed to a fine powder. An amount of powder equivalent to a single dose of montelukast is accurately weighed and dissolved in the diluent. The solution is sonicated and then filtered through a 0.45 µm filter to remove any undissolved excipients.
3. Analytical Procedure:
-
The standard and sample solutions are injected into the HPLC system.
-
The retention times and peak areas of montelukast and this compound are recorded.
-
The amount of this compound in the sample is calculated by comparing its peak area to that of the corresponding reference standard.
Logical Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of this compound impurity in pharmaceutical formulations.
Figure 1. Workflow for this compound Impurity Analysis.
Conclusion
The control of this compound impurity is a critical aspect of ensuring the quality and consistency of both brand-name and generic montelukast formulations. The data indicates that impurity levels can vary between manufacturers, with some products exceeding established qualification limits.[2] Adherence to robust analytical methodologies, such as the RP-HPLC method detailed, is essential for the accurate monitoring of this impurity. For researchers and drug development professionals, a thorough understanding of potential impurities and the methods for their quantification is paramount in the development of safe and effective medicines.
References
- 1. rroij.com [rroij.com]
- 2. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. actapharmsci.com [actapharmsci.com]
Excipients Under the Microscope: Unveiling Their Role in Montelukast Sulfoxide Formation in Tablets
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) within a tablet formulation is paramount. One such challenge is the oxidative degradation of Montelukast, a widely used medication for asthma and allergies, into its sulfoxide (B87167) derivative. This degradation can impact the drug's efficacy and shelf-life. This guide provides a comprehensive comparison of the impact of various common pharmaceutical excipients on the formation of Montelukast sulfoxide, supported by experimental data and detailed protocols.
The selection of excipients in tablet formulation is not merely about creating a stable and effective drug product; it is a critical step that can significantly influence the stability of the API. In the case of Montelukast, its sulfide (B99878) moiety is susceptible to oxidation, leading to the formation of this compound. Several studies have investigated the compatibility of Montelukast with a range of excipients, revealing that some can promote this degradation pathway.
The Influence of Excipients on Montelukast Degradation
Experimental evidence, primarily from isothermal stress testing (IST), has shed light on the compatibility of Montelukast with various excipients. In these studies, binary mixtures of Montelukast and an excipient are subjected to accelerated degradation conditions, and the amount of remaining active drug or the formation of degradation products is quantified.
One of the most significant findings is the role of microcrystalline cellulose (B213188) (MCC) in promoting the oxidation of Montelukast. Research suggests that residual peroxides from the bleaching process used in the manufacturing of MCC can act as oxidizing agents, leading to the formation of this compound.[1] This highlights the importance of sourcing high-quality excipients with low levels of reactive impurities.
Conversely, some excipients have been shown to be more compatible with Montelukast. The following table summarizes the percentage of Montelukast remaining after isothermal stress testing with various excipients, providing an indirect measure of degradation. A lower percentage of remaining Montelukast suggests a higher degree of degradation, which may include the formation of the sulfoxide.
| Excipient | Montelukast Remaining (%) after 3 weeks at 50°C |
| Carboxymethyl Cellulose (CMC) | 96.81 |
| Sodium Starch Glycolate (SSG) | 98.20 |
| Starch 1500 | 95.85 |
| Citric Acid | 82.74 |
| Lactose Monohydrate | 96.34 |
| Magnesium Stearate | 96.14 |
| Carnauba Wax | 97.01 |
| Microcrystalline Cellulose (MCC) | 96.82 |
| Hydroxyethyl Cellulose (HEC) | 98.24 |
| Hydroxypropyl Methylcellulose (HPMC) | 97.77 |
| Mannitol D | 96.68 |
| Talc | 98.30 |
Data adapted from Sahu and Jain, 2020.
The data clearly indicates that citric acid significantly promotes the degradation of Montelukast under these stress conditions.
Further studies have provided more direct evidence of sulfoxide formation. A European patent application presented data on the percentage of this compound formed after storing binary mixtures with various excipients at 55°C for 48 hours.
| Excipient | This compound (%) after 48h at 55°C |
| Microcrystalline Cellulose | 0.88 |
| Lactose | 0.34 |
| Hydroxypropyl Cellulose | 0.32 |
| Croscarmellose Sodium | 0.37 |
| Magnesium Stearate | 0.32 |
Data adapted from European Patent Application EP2158911A1.
These findings corroborate the role of MCC in promoting sulfoxide formation. The same patent also suggests that certain flavoring agents, such as cherry flavor, can influence the rate of this degradation.[1] The inclusion of chelating agents like EDTA has been proposed as a potential strategy to mitigate this oxidative degradation.[1]
Experimental Protocols
To aid researchers in conducting their own compatibility studies, detailed methodologies for key experiments are provided below.
Isothermal Stress Testing (IST)
This method is used to accelerate the degradation of the drug substance in the presence of excipients to predict long-term stability.
Materials:
-
Montelukast sodium
-
Various pharmaceutical excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, etc.)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Amber-colored glass vials
Procedure:
-
Accurately weigh 100 mg of Montelukast sodium and 100 mg of the selected excipient (1:1 ratio) into an amber-colored glass vial.
-
Prepare a parallel set of vials to which 10% w/w of water is added to simulate humid conditions.
-
Seal the vials and store them in a constant temperature oven at 50°C for a specified period (e.g., 3 weeks).
-
After the incubation period, remove the vials and allow them to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of methanol (e.g., 10 mL).
-
Analyze the resulting solutions by High-Performance Liquid Chromatography (HPLC) to determine the concentration of Montelukast and the presence of any degradation products, such as this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is used to separate and quantify Montelukast and its sulfoxide impurity.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode. The exact ratio and pH should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength where both Montelukast and its sulfoxide have significant absorbance (e.g., 285 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled column temperature.
Procedure:
-
Prepare standard solutions of Montelukast and this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification.
-
Inject the sample solutions from the IST study.
-
Identify the peaks corresponding to Montelukast and this compound based on their retention times.
-
Quantify the amount of this compound formed and the amount of remaining Montelukast in the samples using the calibration curves.
Visualizing the Degradation Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the chemical pathway of Montelukast sulfoxidation and the experimental workflow for evaluating excipient impact.
References
A Head-to-Head Battle: Selecting the Optimal Chiral Column for Sulfoxide Enantiomer Separation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of various chiral stationary phases in resolving sulfoxide (B87167) enantiomers, supported by experimental data.
The successful separation of sulfoxide enantiomers is a critical step in drug development and chiral synthesis, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) stands as a robust and widely adopted technique for this purpose.[1] This guide provides a detailed head-to-head comparison of different chiral columns, focusing on the widely used polysaccharide-based and macrocyclic glycopeptide columns, to aid researchers in selecting the most effective CSP for their specific sulfoxide compounds.
The Contenders: A Look at Chiral Column Chemistries
The chiral recognition mechanism, which governs the separation of enantiomers, is highly dependent on the nature of the chiral stationary phase. For sulfoxides, the key interactions often involve hydrogen bonding, dipole-dipole interactions, and π-π stacking with the chiral selector.[1]
Polysaccharide-Based Columns: These are the most versatile and commonly used CSPs for sulfoxide resolution.[1] They are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with various carbamate (B1207046) or benzoate (B1203000) derivatives. The helical structure of the polysaccharide backbone creates chiral grooves where enantiomers can interact differently.[2] Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are staples in many laboratories.[3][4]
Macrocyclic Glycopeptide Columns: This class of CSPs, which includes columns based on teicoplanin and vancomycin, offers a different mechanism for chiral recognition.[5] These molecules possess multiple stereogenic centers and a variety of functional groups, enabling a combination of hydrophobic, dipole-dipole, π-π, and hydrogen bonding interactions.[6] They have demonstrated broad selectivity for chiral sulfoxides.[5]
Performance Showdown: Quantitative Data Comparison
The efficacy of a chiral column is quantified by several parameters: the retention factor (k), the separation factor (α), and the resolution (Rs). An Rs value of 1.5 or greater is generally considered to indicate a baseline separation. The following tables summarize the performance of various chiral columns in the separation of representative sulfoxide drugs.
| Sulfoxide Drug | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | α | Rs | Reference |
| Omeprazole | Chiralpak AD-H | n-Hexane/Ethanol (B145695) (90/10) | 1.0 | 30 | 2.05 | 2.50 | 6.63 | [3] |
| Chiralcel OD-H | n-Hexane/Ethanol (90/10) | 1.0 | 30 | 1.34 | 1.15 | 1.56 | [3] | |
| Chiralpak AS-H | n-Hexane/Ethanol (90/10) | 1.0 | 30 | 1.76 | 1.15 | 2.11 | [3] | |
| Chiralpak OJ-H | n-Hexane/Ethanol (80/20) | 1.0 | 30 | 2.31 | 1.10 | 1.43 | [3] | |
| Lansoprazole | Chiralpak AD-H | n-Hexane/Ethanol (85/15) | 1.0 | 30 | 1.89 | 1.13 | 1.96 | [3] |
| Chiralcel OD-H | n-Hexane/Ethanol (90/10) | 1.0 | 30 | 1.39 | 1.34 | 3.48 | [3] | |
| Chiralpak AS-H | n-Hexane/Ethanol (80/20) | 1.0 | 30 | 1.55 | 1.00 | - | [3] | |
| Chiralpak OJ-H | n-Hexane/Ethanol (80/20) | 1.0 | 30 | 2.38 | 1.00 | - | [3] | |
| Pantoprazole | Chiralpak AD-H | n-Hexane/Ethanol (80/20) | 0.8 | 25 | 2.92 | 1.14 | 2.05 | [3] |
| Chiralcel OD-H | n-Hexane/Ethanol (80/20) | 0.8 | 25 | 3.01 | 1.00 | - | [3] | |
| Chiralpak AS-H | n-Hexane/Ethanol (70/30) | 0.8 | 25 | 1.55 | 1.71 | 7.46 | [3] | |
| Chiralpak OJ-H | n-Hexane/Ethanol (80/20) | 0.8 | 25 | 3.25 | 1.00 | - | [3] | |
| Ilaprazole | Chiralpak AD-H | n-Hexane/Ethanol/Formic Acid (70/30/0.1) | 0.8 | 25 | 2.59 | 2.37 | 8.39 | [3] |
| Chiralcel OD-H | n-Hexane/Ethanol (80/20) | 0.8 | 25 | 3.01 | 1.00 | - | [3] | |
| Chiralpak AS-H | n-Hexane/Ethanol (80/20) | 0.8 | 25 | 2.50 | 1.00 | - | [3] | |
| Chiralpak OJ-H | n-Hexane/Ethanol (80/20) | 0.8 | 25 | 3.25 | 1.00 | - | [3] |
Table 1: Performance Comparison of Polysaccharide-Based Chiral Columns for the Separation of Sulfoxide Drugs. This table presents a head-to-head comparison of Chiralpak® and Chiralcel® columns under normal phase conditions for the enantioseparation of several common sulfoxide-containing drugs.
Experimental Protocols
To ensure reproducibility and aid in method development, detailed experimental protocols for the data cited above are provided.
General HPLC System Configuration
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is suitable.[1]
-
Chiral Columns:
-
Chiralpak® AD-H, AS-H, and Chiralcel® OD-H, OJ-H (250 x 4.6 mm i.d., 5 µm particle size).[3]
-
-
Data Acquisition: Chromatographic data was collected and processed using appropriate software.
Sample Preparation
-
Accurately weigh and dissolve the sulfoxide sample in a suitable solvent (e.g., a mixture of ethanol and n-hexane) to a final concentration of approximately 1-2 mg/mL.[3]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Chromatographic Conditions for Sulfoxide Separation on Polysaccharide Columns
-
Mobile Phase: Pre-mixed and degassed n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures. For acidic compounds like Ilaprazole, a small amount of an acidic modifier such as formic acid (0.1%) can be added to the mobile phase to improve peak shape.[3]
-
Flow Rate: Typically set between 0.8 and 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, generally between 25°C and 30°C, to ensure consistent retention times.[3]
-
Detection: UV detection at the wavelength of maximum absorbance for the specific sulfoxide (e.g., 275 nm for Omeprazole and Lansoprazole, 240 nm for Pantoprazole, and 285 nm for Ilaprazole).[3]
-
Injection Volume: A standard injection volume of 10 µL is typically used.
Calculation of Chromatographic Parameters
-
Retention factor (k): k = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the dead time.[3]
-
Separation factor (α): α = k2 / k1, where k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively.[3]
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.[3]
Logical Workflow for Chiral Column Selection
The process of selecting an appropriate chiral column for a novel sulfoxide can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting and optimizing a chiral column for sulfoxide enantiomer separation.
Conclusion
The selection of an appropriate chiral stationary phase is paramount for the successful resolution of sulfoxide enantiomers. Polysaccharide-based columns, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high efficiency in separating a wide range of sulfoxide compounds.[7] As evidenced by the comparative data, Chiralpak® AD-H and Chiralpak® AS-H often provide excellent resolution for the tested sulfoxide drugs.[3] However, in some cases, cellulose-based columns like Chiralcel® OD-H can offer superior or complementary selectivity.[3] Macrocyclic glycopeptide columns serve as a powerful alternative and should be considered, especially when polysaccharide-based columns do not yield adequate separation.[5] By following a systematic screening approach and optimizing the chromatographic conditions, researchers can develop robust and reliable methods for the enantioseparation of sulfoxides, a critical task in the development of safe and effective chiral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Determining the Relative Response Factor of Montelukast Sulfoxide in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in pharmaceutical products is paramount for ensuring their safety and efficacy. Montelukast, a widely used medication for the treatment of asthma and allergies, can degrade to form various impurities, with Montelukast sulfoxide (B87167) being a significant one. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for monitoring these impurities. A critical parameter in the accurate quantification of such impurities, especially when a certified reference standard is unavailable, is the Relative Response Factor (RRF).
This guide provides a comparative overview of HPLC methods for the analysis of Montelukast and its sulfoxide impurity, and details the experimental protocols for determining the RRF of Montelukast sulfoxide.
Comparison of HPLC Methods for Montelukast and Impurity Analysis
The selection of an appropriate HPLC method is crucial for the effective separation and quantification of Montelukast and its impurities. Various methods have been reported in the literature, each with its own set of chromatographic conditions. A summary of representative methods is presented in Table 1.
Table 1: Comparison of Reported HPLC Methods for Montelukast Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm[1] | Octadecylsilane (C18) | Zorbax Eclipse XDB-C18 (4.6 x 150 mm), 5µm |
| Mobile Phase | Gradient elution with Solution A (0.1% OPA in water) and Solution B (Acetonitrile:Water, 95:5 v/v)[1] | Acetonitrile:1 mM Sodium Acetate (pH 6.3 with acetic acid) (90:10 v/v) | Methanol:Acetonitrile:Water (60:30:10 v/v/v) |
| Flow Rate | 1.5 mL/min[1] | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm[1] | 285 nm | 344 nm |
| Reported Retention Time of Montelukast | 13.894 min[1] | 3.4 min | 3.582 min |
This table presents a selection of methods to illustrate the range of conditions used. Researchers should consult the primary literature for detailed gradient programs and validation data.
Understanding and Determining the Relative Response Factor (RRF)
The RRF is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API). It is essential for accurately calculating the concentration of an impurity when using the API's reference standard for calibration. The RRF is calculated using the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
An RRF value of 1.0 indicates that the impurity and the API have the same response at the same concentration. A value other than 1.0 signifies a difference in response that must be accounted for in the impurity quantification. While a specific, experimentally determined RRF for this compound is not consistently reported across the literature, the general consensus points to it being a critical parameter to establish during method validation.
Experimental Protocols for RRF Determination
The two primary methods for determining the RRF are the slope method and the single-point method.
1. The Slope Method (Most Accurate)
This method involves creating calibration curves for both the Montelukast API and the this compound impurity.
Experimental Workflow:
Caption: Workflow for RRF determination using the slope method.
Detailed Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve known amounts of Montelukast API and this compound reference standard in a suitable diluent to prepare individual stock solutions of known concentration.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards for both the API and the impurity by diluting the respective stock solutions. The concentration range should cover the expected working range for impurity analysis.
-
HPLC Analysis: Inject each calibration standard in triplicate onto the HPLC system under the desired chromatographic conditions.
-
Data Analysis: For both the API and the impurity, plot the mean peak area against the corresponding concentration to generate calibration curves.
-
Slope Determination: Perform a linear regression analysis for each calibration curve to determine the slope.
-
RRF Calculation: Calculate the RRF by dividing the slope of the this compound calibration curve by the slope of the Montelukast API calibration curve.
2. Single-Point Method (Less Accurate, for Estimation)
This method is quicker but less robust than the slope method. It is suitable for preliminary estimations of the RRF.
Experimental Workflow:
Caption: Workflow for RRF determination using the single-point method.
Detailed Methodology:
-
Solution Preparation: Prepare a single solution containing known concentrations of both Montelukast API and this compound impurity. The concentrations should be within the linear range of the detector.
-
HPLC Analysis: Inject the solution onto the HPLC system in triplicate.
-
Data Analysis: Determine the mean peak areas for both the API and the impurity.
-
Response Factor Calculation: Calculate the response factor (RF) for each compound by dividing the peak area by the concentration.
-
RRF Calculation: Calculate the RRF by dividing the RF of this compound by the RF of the Montelukast API.
Forced Degradation Studies
Typical Oxidative Stress Conditions:
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)
-
Temperature: Room temperature or slightly elevated (e.g., 40-60 °C)
-
Duration: Varies from minutes to hours, depending on the H₂O₂ concentration and temperature. The extent of degradation should be monitored to achieve a target degradation of 5-20%.
Conclusion
The determination of the Relative Response Factor for this compound is a critical step in the validation of any HPLC method intended for the quantitative analysis of this impurity in Montelukast drug substance or product. The slope method is the most accurate and recommended approach for establishing a reliable RRF. While various HPLC methods exist for the analysis of Montelukast, the choice of the method should be based on its ability to effectively separate the sulfoxide and other potential impurities from the main peak and from each other. By following the detailed experimental protocols outlined in this guide, researchers and analytical scientists can confidently determine the RRF of this compound and ensure the accuracy and reliability of their analytical data.
References
Assessing the Genotoxic Potential of Montelukast and its Sulfoxide Metabolite: A Comparative Guide
An objective comparison of the genotoxic profiles of the widely-prescribed anti-asthmatic drug Montelukast (B128269) and its primary sulfoxide (B87167) metabolite, supported by available experimental data.
This guide provides a comparative analysis of the genotoxic potential of Montelukast and its sulfoxide derivative for researchers, scientists, and drug development professionals. The assessment is based on a review of published toxicological studies, with a focus on standard genotoxicity assays. Detailed experimental protocols for the cited studies are provided, along with a summary of the available quantitative and qualitative data.
Executive Summary
Current evidence presents a conflicting view on the genotoxicity of Montelukast, with one study indicating a potential for chromosomal damage in vivo, while regulatory preclinical evaluations have concluded it to be non-genotoxic. In contrast, its major impurity and metabolite, Montelukast sulfoxide, has been consistently shown to be non-mutagenic and non-genotoxic across a range of in silico and in vitro assays. This guide delves into the experimental details behind these findings to offer a clearer perspective on the relative genotoxic risk of these two compounds.
Data Presentation
The following tables summarize the findings from key genotoxicity studies on Montelukast and this compound.
Table 1: Genotoxicity of Montelukast
| Assay | Test System | Doses/Concentrations | Key Findings | Reference |
| In vivo Chromosomal Aberration Assay | Swiss albino mice bone marrow cells | 5 and 10 mg/kg body weight, administered orally for 24 hours, 48 hours, and 8 days. | Statistically significant, dose- and time-dependent increase in structural and numerical chromosomal aberrations.[1] | Sweify et al. |
| Preclinical Toxicology Evaluation | In vitro and in vivo laboratory testing | Not specified in the available review. | Non-mutagenic, non-carcinogenic, and non-teratogenic.[2] | FDA Pharmacology Review |
Table 2: Genotoxicity of this compound
| Assay | Test System | Doses/Concentrations | Key Findings | Reference |
| In silico Mutagenicity Prediction | Leadscope and ToxTree software | N/A | Predicted to be non-mutagenic.[3] | Emerce et al., 2015 |
| Ames MPF Penta I Assay | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA (pKM101) | Not specified in the available abstract. | Non-mutagenic with and without metabolic activation.[3][4] | Emerce et al., 2015 |
| In vitro Chromosomal Aberration Test | Human peripheral blood lymphocytes | Not specified in the available abstract. | Non-genotoxic with and without metabolic activation. Showed dose-dependent cytotoxicity at high concentrations.[3][4][5] | Emerce et al., 2015 |
Experimental Protocols
Montelukast: In Vivo Chromosomal Aberration Assay in Mouse Bone Marrow
This protocol is based on the study conducted by Sweify et al.[1]
-
Test System: Four-weeks old Swiss albino mice.
-
Test Compound Administration: Montelukast was administered orally at doses of 5 and 10 mg/kg body weight. Control groups received distilled water.
-
Treatment Duration: Animals were treated for 24 hours, 48 hours, and 8 days.
-
Sample Collection: Two hours before sacrifice, mice were injected intraperitoneally with colchicine (B1669291) (0.05%) to arrest cells in metaphase. Bone marrow cells were collected from the femur.
-
Slide Preparation: Bone marrow cells were treated with a hypotonic solution (0.075 M KCl), fixed in Carnoy's fixative (3:1 methanol:acetic acid), and slides were prepared by dropping the cell suspension onto clean, cold slides.
-
Analysis: Chromosomes were stained with Giemsa. A total of 100 well-spread metaphases were analyzed per animal for structural aberrations (e.g., breaks, deletions, fragments, rings, and dicentrics) and numerical aberrations (polyploidy and aneuploidy).
-
Statistical Analysis: The significance of the difference between the control and treated groups was determined using appropriate statistical tests.
This compound: In Vitro Genotoxicity Assays
The following are generalized protocols for the assays performed in the study by Emerce et al. (2015), as specific details were not available in the public domain.[3]
-
Methodology: The chemical structure of this compound was analyzed using computational toxicology prediction software such as Leadscope and ToxTree.[3] These programs compare the chemical structure of the test compound to a database of known mutagens and carcinogens to predict its potential for mutagenicity based on structural alerts.
-
Principle: This assay evaluates the ability of a substance to induce reverse mutations at a specific locus in several strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The assay was performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the liver.
-
Procedure: The tester strains were exposed to various concentrations of this compound in a 384-well plate format. After an incubation period, the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) was counted. A colorimetric method is often used in the MPF format, where a pH indicator signals bacterial growth in the wells.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Principle: This test assesses the ability of a substance to cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured human peripheral blood lymphocytes.
-
Metabolic Activation: The assay was conducted with and without an S9 metabolic activation system.
-
Procedure: Lymphocyte cultures were treated with different concentrations of this compound. A mitotic inhibitor (e.g., colcemid) was added to arrest cells in metaphase. Cells were then harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Analysis: Chromosomes were stained, and metaphase cells were examined for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The mitotic index was also calculated to assess cytotoxicity.
-
Interpretation: A test substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
Mandatory Visualization
Caption: Metabolic pathway of Montelukast to this compound.
Caption: General workflow for assessing the genotoxicity of a compound.
Conclusion
The available data suggests a differential genotoxic profile between Montelukast and its sulfoxide metabolite. While a study on Montelukast indicated potential clastogenic effects in an in vivo mouse model, this finding is contrasted by preclinical data submitted for regulatory approval which concluded the drug is non-genotoxic.[1][2] Further studies would be beneficial to resolve this discrepancy.
Conversely, this compound has been consistently demonstrated to be non-mutagenic and non-genotoxic in a standard battery of tests, including in silico predictions and in vitro bacterial and mammalian cell assays.[3][4][5] Although it exhibited cytotoxicity at high concentrations in human lymphocytes, this was not accompanied by genotoxic effects.[3][4] Based on these findings, this compound is considered to have a low genotoxic potential. This information is critical for risk assessment in the context of drug development and regulatory affairs, particularly when considering the levels of this impurity in pharmaceutical formulations.
References
- 1. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmacja.umed.pl [farmacja.umed.pl]
- 5. rroij.com [rroij.com]
Montelukast's Stability Under Siege: A Comparative Analysis in Acidic and Oxidative Environments
For researchers, scientists, and professionals in drug development, understanding the stability of a pharmaceutical agent under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a detailed comparative analysis of the stability profile of Montelukast (B128269), a widely used leukotriene receptor antagonist, under acidic and oxidative stress. The findings are supported by experimental data from multiple studies, offering a comprehensive overview for formulation development and analytical method validation.
Montelukast sodium has been shown to be susceptible to degradation when exposed to acidic and oxidative environments.[1] Forced degradation studies, a cornerstone of drug development as mandated by the International Council for Harmonisation (ICH) guidelines, reveal that Montelukast undergoes significant degradation under these conditions, leading to the formation of specific degradation products.[2][3] In contrast, the drug exhibits greater stability under neutral, basic, and thermal stress conditions.[1][4]
Comparative Stability Profile: Acidic vs. Oxidative Stress
The degradation of Montelukast under acidic and oxidative stress varies in extent and results in different degradation products. While acidic conditions can lead to hydrolysis, oxidative stress primarily results in the formation of Montelukast S-oxide.[5][6] The following tables summarize the quantitative data from various studies, providing a clear comparison of Montelukast's stability under these two stress conditions.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Degradation Product(s) | Reference |
| Acidic | 1.0 M HCl | 85°C | 15 min | Significant | Impurity-F | [1] |
| Acidic | 0.1N HCl | Not Specified | 2 hrs | 18.02% | Not Specified | [7] |
| Acidic | 0.1N HCl | 60°C | 5 hours | Significant | DP1, DP2, DP3 | [2] |
| Acidic | Not Specified | Heat | Not Specified | 56.59% - 94.85% | Not Specified | [8] |
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Degradation Product(s) | Reference |
| Oxidative | 3.0% H₂O₂ | Room Temp | 10 min | Significant | Impurity-A (S-oxide) | [1] |
| Oxidative | 30% H₂O₂ | 60°C | 5 hours | Significant | Not Specified | [2] |
| Oxidative | H₂O₂ solution | 65°C | Not Specified | Rapid Degradation | Montelukast S-oxide | [5][6] |
| Oxidative | AIBN | Not Specified | Not Specified | Not Specified | Four DPs | [4] |
| Oxidative | H₂O₂, AIBN, Fe³⁺, Fenton's reagent, O₂ | Lab light/temp | Not Specified | Not Specified | Nine DPs (MTK 1 to MTK 9) | [4][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability studies of Montelukast.
Forced Degradation under Acidic Conditions
-
Method 1: A solution of Montelukast sodium is treated with 1.0 M hydrochloric acid. The mixture is then heated at 85°C for 15 minutes. After the specified time, the solution is neutralized and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.[1]
-
Method 2: Montelukast solution is exposed to 0.1N hydrochloric acid for 2 hours under specified conditions. The resulting solution is then analyzed to determine the extent of degradation.[7]
-
Method 3: A stock solution of the drug is treated with 0.1N HCl and refluxed at 60°C for 5 hours in a water bath before analysis.[2]
Forced Degradation under Oxidative Conditions
-
Method 1: Montelukast sodium is subjected to stress by treating it with a 3.0% hydrogen peroxide (H₂O₂) solution at room temperature for 10 minutes. The sample is then quenched and analyzed.[1]
-
Method 2: A stock solution of the drug is mixed with 30% H₂O₂ and refluxed at 60°C for 5 hours in a water bath. The resulting solution is then diluted for analysis.[2]
-
Method 3: The degradation of Montelukast is studied in a hydrogen peroxide solution at 65°C. Samples are withdrawn at various time points to monitor the degradation kinetics.[5][6]
-
Method 4: The drug substance is exposed to various oxidative media, including hydrogen peroxide, 2,2'-azobisisobutyronitrile (AIBN), ferric chloride (Fe³⁺), Fenton's reagent, and an oxygen-rich environment under normal laboratory light and temperature conditions.[4][9]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for conducting forced degradation studies on Montelukast.
Caption: Experimental workflow for forced degradation studies of Montelukast.
Degradation Pathway Overview
The degradation of Montelukast under acidic and oxidative stress leads to distinct chemical transformations. The following diagram illustrates the formation of the primary degradation products.
Caption: Degradation pathways of Montelukast under stress conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Montelukast Sulfoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of montelukast (B128269) sulfoxide (B87167), a key metabolite of the asthma medication montelukast. Adherence to these guidelines is critical for protecting personnel and the environment from potential hazards.
Montelukast sulfoxide is classified as causing skin and eye irritation, and it may also cause respiratory irritation.[1] While specific toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care and to follow established protocols for chemical waste disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye protection.[1] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by federal and state agencies to prevent environmental contamination and ensure public health.[3][4] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal.[3][5]
Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[3] Therefore, it is essential to consult with your institution's Environmental Health and Safety (EH&S) department to ensure full compliance with all applicable local, state, and federal laws.
Step-by-Step Disposal Protocol for this compound
As there are no specific disposal protocols detailed for this compound, the following procedure is based on best practices for the disposal of hazardous chemical and pharmaceutical waste.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound is pure, in a solution, or contaminating solid materials (e.g., gloves, pipette tips, vials).
-
Segregate waste streams: Do not mix this compound waste with other types of chemical waste unless specifically instructed to do so by your EH&S department.[2] Keeping waste streams separate is crucial for proper disposal.
2. Containment and Labeling:
-
Liquid Waste: Collect pure this compound or solutions containing it in a designated, leak-proof, and chemically compatible hazardous waste container.[2]
-
Solid Waste: Place contaminated items such as gloves, absorbent pads, and empty vials into a securely sealed plastic bag or a designated solid waste container.[2]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture with their approximate concentrations.[2]
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Ensure containers are stored away from incompatible materials.
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for a chemical waste pickup through your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4]
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifying disposal limits or concentrations for this compound. Disposal procedures should be based on its hazardous characteristics as outlined in the Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Disposal Method | Transfer to a chemical waste container for disposal in accordance with local, state, and federal regulations. | [1] |
| Recommended Treatment | Incineration at a licensed medical incineration site is the standard for most pharmaceutical waste. | [4] |
| Drain Disposal | Prohibited for hazardous pharmaceutical waste. | [4] |
| Trash Disposal | Not recommended for chemical waste; should be handled as hazardous waste. | [6] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The established protocol is to manage it as a hazardous chemical waste, following the procedural steps outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Montelukast Sulfoxide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Montelukast sulfoxide (B87167).
Montelukast sulfoxide is a metabolite of Montelukast and is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] While the toxicological properties have not been thoroughly investigated, it may be harmful by inhalation, ingestion, or skin absorption.[1]
Hazard Identification and Classification
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (single exposure), Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A crucial aspect of handling this compound is the correct use of Personal Protective Equipment to minimize exposure.[2] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards. |
| Skin | Compatible chemical-resistant gloves | Gloves must be inspected prior to use.[3] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Body | Protective clothing/Laboratory coat | Wear fire/flame resistant and impervious clothing.[3] Ensure it is long-sleeved and fully buttoned. |
| Respiratory | NIOSH-approved respirator | To be used as a backup to local exhaust ventilation or other engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator is required.[3] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical for laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls : Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] A laboratory fume hood is recommended.[3]
-
General Handling : Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1][3] Facilities should be equipped with an eyewash station and a safety shower.[1][4]
-
Storage : Keep containers tightly closed in a dry and well-ventilated place.[3] Store at a refrigerated temperature of 2-8°C.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.[1]
-
Avoid raising dust.
-
Contain the spill and collect the material using an inert absorbent material (e.g., sand, earth).[1][6]
-
Transfer the collected material to a suitable, closed chemical waste container for disposal.[1]
-
Clean the spill area thoroughly to remove any residual contamination.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] For unused or expired medicine, drug take-back programs are the preferred disposal method.[7] If a take-back program is not available, the following steps can be taken for disposal in household trash:
-
Remove the substance from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[8]
-
Place the mixture in a sealed container like a plastic bag.[8]
-
Dispose of the sealed container in the household trash.[8]
-
Remove or scratch out all personal information from the original packaging before recycling or discarding it.[7][8]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Get medical attention if irritation develops or persists.[1][3] |
| Inhalation | Remove the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel.[1] Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[1] Do NOT induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1][3] Seek medical attention.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. unil.ch [unil.ch]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
